1,4-Difluorobenzene;krypton
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
401841-06-3 |
|---|---|
Molecular Formula |
C6H4F2Kr |
Molecular Weight |
197.89 g/mol |
IUPAC Name |
1,4-difluorobenzene;krypton |
InChI |
InChI=1S/C6H4F2.Kr/c7-5-1-2-6(8)4-3-5;/h1-4H; |
InChI Key |
LRTSJVSLCUDVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)F.[Kr] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Van der Waals Complex of 1,4-Difluorobenzene and Krypton
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the van der Waals complex formed between 1,4-difluorobenzene (pDFB) and krypton (Kr). This complex serves as a model system for studying non-covalent interactions, which are of fundamental importance in various scientific disciplines, including supramolecular chemistry, molecular recognition, and drug design. Understanding the forces that govern the formation and stability of such weakly bound species provides crucial insights into the nature of intermolecular interactions.
Core Quantitative Data
The primary experimental data available for the 1,4-difluorobenzene-krypton complex pertains to its binding energies in different electronic states and its ionization potential. These values were determined using the velocity map imaging (VMI) technique.
| Parameter | State | Value (cm⁻¹) | Value (kJ/mol) |
| Dissociation Energy (D₀) | S₀ (Ground State) | 398 ± 7[1] | 4.76 ± 0.08 |
| Dissociation Energy (D₀) | S₁ (First Excited State) | 445 ± 7[1] | 5.32 ± 0.08 |
| Dissociation Energy (D₀) | D₀ (Cation Ground State) | 720 ± 6[1] | 8.61 ± 0.07 |
| Ionization Potential | - | 73549 ± 4[1] | - |
Unfortunately, experimentally determined rotational constants and detailed structural parameters, such as the precise distance between the krypton atom and the 1,4-difluorobenzene ring, have not been reported in the literature for this specific complex.
Experimental Protocols
The quantitative data presented above was obtained through a sophisticated experimental technique known as velocity map imaging (VMI) . This method is a powerful tool for investigating the dynamics of photodissociation and photoionization processes.
Velocity Map Imaging (VMI) of the 1,4-Difluorobenzene-Krypton Complex
Objective: To determine the dissociation energies of the pDFB-Kr van der Waals complex in its ground (S₀), first excited (S₁), and cationic (D₀) electronic states.
Methodology:
-
Complex Formation: A gaseous mixture of 1,4-difluorobenzene seeded in a carrier gas containing a small percentage of krypton is expanded through a pulsed nozzle into a high-vacuum chamber. The supersonic expansion cools the gas mixture to very low rotational and vibrational temperatures, promoting the formation of the pDFB-Kr van der Waals complex.
-
Laser Excitation and Ionization: The molecular beam containing the pDFB-Kr complexes is intersected by a series of pulsed laser beams.
-
A tunable "pump" laser excites the pDFB-Kr complex from its ground electronic state (S₀) to a specific vibrational level in the first excited electronic state (S₁).
-
A second "probe" laser, with sufficient energy, ionizes the electronically excited complex. If the total energy deposited exceeds the dissociation energy of the complex in a particular electronic state, the complex will fragment.
-
-
Ion Detection and Imaging: The resulting ions (both parent pDFB-Kr⁺ and fragment pDFB⁺) are accelerated by an electrostatic lens system towards a position-sensitive detector, typically a pair of microchannel plates (MCPs) coupled to a phosphor screen. A CCD camera records the image from the phosphor screen.
-
Velocity Mapping: The electrostatic lens system is designed to "map" the velocity of the ions onto the detector. Ions with the same initial velocity vector will arrive at the same point on the detector, regardless of their initial position in the interaction region. This results in a 2D projection of the 3D velocity distribution of the ions.
-
Data Analysis:
-
The 2D image is mathematically reconstructed into a 3D velocity distribution using an inverse Abel transformation.
-
The kinetic energy distribution of the photofragments is then determined from their velocities.
-
The dissociation energy (D₀) is calculated by subtracting the maximum measured kinetic energy release from the total photon energy.
-
By carefully choosing the laser frequencies and analyzing the kinetic energy of the resulting photoelectrons, the ionization potential of the complex can also be precisely determined.[1]
-
Visualizations
Experimental Workflow for Velocity Map Imaging
Caption: Experimental workflow for determining the dissociation energy of the pDFB-Kr complex using velocity map imaging.
Logical Relationship for Energy Determination
Caption: Logical diagram illustrating the calculation of ground state and cationic dissociation energies from the experimentally measured excited state dissociation energy and spectroscopic shifts.
References
Spectroscopic properties of 1,4-Difluorobenzene in a krypton matrix
An In-depth Technical Guide to the Spectroscopic Properties of 1,4-Difluorobenzene in a Krypton Matrix
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4-difluorobenzene when isolated in a krypton matrix. Matrix isolation is a powerful technique for studying the intrinsic properties of molecules by trapping them in an inert, solid matrix at low temperatures.[1][2] This environment minimizes intermolecular interactions, allowing for high-resolution spectroscopic analysis.[1][2] Krypton, as a noble gas, serves as an excellent matrix material due to its inertness and optical transparency over a wide spectral range.
Core Principles of Matrix Isolation Spectroscopy
Matrix isolation is an experimental method that involves trapping a guest molecule, in this case, 1,4-difluorobenzene, within a solid, unreactive host material, the krypton matrix.[1] The process involves the co-deposition of a gaseous mixture of the sample and the matrix gas onto a cryogenic surface. The low temperatures, typically near that of liquid helium, ensure the rigidity of the matrix, thus preventing the diffusion and aggregation of the guest molecules.[3] This technique is invaluable for studying unstable or highly reactive species and for obtaining highly resolved vibrational and electronic spectra.[3]
The key advantages of matrix isolation spectroscopy include:
-
High Resolution: The inhibition of molecular rotation and translation in the solid matrix leads to very sharp spectral lines.
-
Stabilization of Species: Reactive intermediates and conformers can be trapped and studied.[3]
-
Minimal Intermolecular Interactions: The inert nature of the krypton matrix ensures that the observed spectroscopic properties are very close to those of the isolated molecule in the gas phase.
Experimental Protocols
A typical matrix isolation experiment involves a high-vacuum chamber containing a cryogenic system capable of reaching temperatures as low as 4K.
Sample and Matrix Preparation
A gaseous mixture of 1,4-difluorobenzene and krypton is prepared with a typical matrix-to-sample ratio ranging from 1000:1 to 10000:1. This high dilution is crucial to ensure the isolation of individual 1,4-difluorobenzene molecules within the krypton lattice.[4] The concentration of the sample can be controlled by adjusting the partial pressures of the two gases.
Deposition
The gas mixture is slowly deposited onto a cold, transparent window (e.g., CsI or BaF₂) that is mounted on the cold finger of a cryostat. The window material is chosen based on the spectral range of interest. The deposition rate is carefully controlled to ensure the formation of a clear, uniform matrix.
Spectroscopic Measurements
Once the matrix is formed, spectroscopic measurements can be performed. For vibrational spectroscopy, a Fourier Transform Infrared (FTIR) spectrometer is commonly used. For electronic spectroscopy, a UV-Vis spectrometer is employed. The entire optical path is typically evacuated to prevent interference from atmospheric gases.
References
Theoretical Exploration of the 1,4-Difluorobenzene-Kr Van der Waals Complex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of non-covalent interactions is of paramount importance in understanding a myriad of chemical and biological processes, from molecular recognition and drug-receptor binding to the structure and dynamics of biomolecules. Van der Waals (vdW) complexes, formed between a molecule and a rare gas atom, serve as ideal model systems for probing the nature of these weak interactions in a controlled environment. The 1,4-difluorobenzene-Kr (pDFB-Kr) complex, in particular, offers a tractable system for investigating the interplay of dispersion forces and the influence of fluorine substitution on the intermolecular potential energy surface. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the pDFB-Kr complex, with a focus on its electronic states and binding energies. Due to the limited availability of in-depth theoretical studies specifically on the pDFB-Kr complex, this guide will also draw upon the extensive theoretical work performed on the closely related 1,4-difluorobenzene-Ar (pDFB-Ar) complex as a representative example of the computational methodologies employed in this field.
Data Presentation: A Comparative Analysis
The following table summarizes the experimentally determined dissociation energies for the 1,4-difluorobenzene-Kr complex in its ground (S₀), first excited (S₁), and cationic ground (D₀) electronic states. For comparative purposes, the corresponding experimental values for the 1,4-difluorobenzene-Ar complex are also presented, alongside theoretical values calculated for the pDFB-Ar complex. This comparative data highlights the influence of the rare gas atom on the stability of the complex.
| Complex | Electronic State | Experimental Dissociation Energy (D₀) (cm⁻¹) | Theoretical Binding Energy (Dₑ) (cm⁻¹) |
| 1,4-Difluorobenzene-Kr | S₀ (Ground State) | 398 ± 7[1][2][3] | Not Available |
| S₁ (First Excited State) | 445 ± 7[1][2][3] | Not Available | |
| D₀ (Cationic Ground State) | 720 ± 6[1][2][3] | Not Available | |
| 1,4-Difluorobenzene-Ar | S₀ (Ground State) | 337 ± 4[1][2][3] | -398.856 |
| S₁ (First Excited State) | 367 ± 4[1][2][3] | -435.233 | |
| D₀ (Cationic Ground State) | 572 ± 6[1][2][3] | Not Available |
Note: The theoretical binding energies (Dₑ) for the pDFB-Ar complex are taken from high-level ab initio calculations and represent the energy at the minimum of the potential energy well, which is inherently different from the experimentally measured dissociation energy (D₀) that accounts for zero-point vibrational energy.
Experimental and Theoretical Protocols
A detailed understanding of the 1,4-difluorobenzene-Kr complex necessitates a synergistic approach combining experimental measurements with high-level theoretical calculations.
Experimental Methodology: Velocity Map Imaging
The experimental dissociation energies for the pDFB-Kr and pDFB-Ar complexes were determined using the velocity map imaging (VMI) technique.[1][2][3]
Experimental Workflow for Velocity Map Imaging:
In this method, a seeded gas mixture of 1,4-difluorobenzene and krypton is expanded into a vacuum chamber, leading to the formation of the van der Waals complex. The complexes are then interrogated by a pump laser to excite them to a specific electronic state, followed by a probe laser that ionizes them. By analyzing the kinetic energy of the resulting photofragments using velocity map imaging, the dissociation energy of the complex can be precisely determined.
Theoretical Methodology: Ab Initio Calculations
Key Computational Steps:
-
Selection of a High-Level Ab Initio Method: The accurate description of weak van der Waals interactions requires the use of highly correlated ab initio methods. The "gold standard" for such calculations is the Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). This method provides a reliable treatment of electron correlation, which is crucial for capturing the dispersion forces that dominate the binding in these complexes.
-
Choice of an Appropriate Basis Set: The basis set used to represent the atomic orbitals of the system must be flexible enough to describe the diffuse electron clouds involved in non-covalent interactions. Augmented correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ, are commonly employed. To further improve the accuracy of the calculations, a set of midbond functions is often placed at the center of the van der Waals bond to better describe the intermolecular region.
-
Geometry Optimization and PES Scanning: The geometry of the 1,4-difluorobenzene monomer is first optimized at a high level of theory. Then, the intermolecular PES is constructed by performing a series of single-point energy calculations with the Kr atom placed at various positions relative to the pDFB molecule.
-
Determination of Minimum Energy Structures and Binding Energies: From the calculated PES, the global minimum energy structure of the complex can be identified, which corresponds to the most stable geometry. The binding energy (Dₑ) is then calculated as the energy difference between the minimum energy of the complex and the sum of the energies of the isolated monomers.
-
Calculation of Vibrational Frequencies: Once the minimum energy structure is located, the harmonic vibrational frequencies of the intermolecular modes can be calculated. These frequencies provide insights into the dynamics of the van der Waals bond.
Logical Workflow for Theoretical Calculations:
References
Unveiling the Ground State Geometry of the 1,4-Difluorobenzene-Krypton Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ground state geometry of the van der Waals dimer formed between 1,4-difluorobenzene (pDFB) and a krypton (Kr) atom. Understanding the non-covalent interactions that dictate the structure of such complexes is crucial for fields ranging from fundamental chemical physics to rational drug design, where similar forces govern molecular recognition and binding. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visualizations to elucidate the principles governing the dimer's structure.
Ground State Geometry and Energetics
The ground state geometry of the 1,4-difluorobenzene-krypton dimer is characterized by the krypton atom being situated above the plane of the aromatic ring. This arrangement is a consequence of a delicate balance between attractive dispersion forces and repulsive exchange interactions. While a precise experimental determination of the bond lengths and angles for the pDFB-Kr dimer is not available in the literature, extensive studies on the analogous pDFB-Ar complex and computational investigations provide a detailed picture of its structure.
By analogy to the well-studied pDFB-Ar complex, the krypton atom is expected to be located directly above the center of the benzene ring. This "on-top" configuration maximizes the attractive van der Waals interactions between the polarizable krypton atom and the π-electron system of the aromatic ring.
Crucial insights into the stability of this complex are provided by experimental measurements of its dissociation energy.
Table 1: Experimental Dissociation Energies of the 1,4-Difluorobenzene-Krypton Dimer
| Electronic State | Dissociation Energy (D₀) in cm⁻¹ | Dissociation Energy (D₀) in kJ/mol |
| Ground State (S₀) | 398 ± 7 | 4.76 ± 0.08 |
| First Excited State (S₁) | 445 ± 7 | 5.32 ± 0.08 |
| Cation Ground State (D₀) | 720 ± 6 | 8.61 ± 0.07 |
Experimental and Computational Methodologies
The determination of the properties of weakly bound complexes like the pDFB-Kr dimer relies on a synergistic approach combining sophisticated experimental techniques and high-level computational methods.
Experimental Protocol: Velocity Map Imaging
The dissociation energies presented in Table 1 were determined using the velocity map imaging (VMI) technique. This method provides a powerful tool for probing the energetics of van der Waals complexes.
Experimental Workflow for Velocity Map Imaging:
In this process, a seeded gas mixture of 1,4-difluorobenzene in krypton is expanded supersonically into a vacuum chamber, which cools the molecules and promotes the formation of the dimer. The complex is then excited from its ground electronic state (S₀) to the first excited state (S₁) using a tunable laser. Subsequent ionization creates a cation which can then dissociate. The VMI detector measures the kinetic energy of the resulting fragments, from which the dissociation energy can be precisely calculated.
Computational Protocol: Ab Initio Calculations
Theoretical calculations are indispensable for elucidating the geometry and intermolecular potential energy surface of such complexes. High-level ab initio methods are required to accurately describe the weak van der Waals interactions.
Typical Computational Workflow:
-
Geometry Optimization: The initial geometry of the 1,4-difluorobenzene monomer is optimized using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory [CCSD(T)] with a suitable basis set (e.g., aug-cc-pVDZ).
-
Potential Energy Surface Scan: The krypton atom is placed at various positions relative to the pDFB monomer, and the interaction energy is calculated at each point. This generates a potential energy surface (PES) that maps the energetic landscape of the dimer.
-
Identification of Minima: The global minimum on the PES corresponds to the equilibrium geometry of the dimer.
-
Frequency Calculations: Vibrational frequency calculations are performed at the minimum energy geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies.
Governing Intermolecular Forces
The structure of the 1,4-difluorobenzene-krypton dimer is governed by a balance of attractive and repulsive forces, primarily of the van der Waals type.
-
Dispersion Forces: These are the dominant attractive forces and arise from the instantaneous fluctuations in the electron clouds of both the krypton atom and the 1,4-difluorobenzene molecule. The highly polarizable π-system of the aromatic ring makes these interactions particularly significant.
-
Induction Forces: These arise from the distortion of the electron cloud of one molecule by the permanent multipole moment of the other. While 1,4-difluorobenzene has no net dipole moment due to symmetry, it possesses a quadrupole moment that can induce a dipole in the krypton atom.
-
Pauli Repulsion: At short intermolecular distances, the overlap of the electron clouds of the two molecules leads to a strong repulsive force, preventing the collapse of the dimer.
The equilibrium geometry of the dimer represents the point at which these attractive and repulsive forces are perfectly balanced, resulting in the minimum energy configuration.
An In-depth Technical Guide on the Binding Energy of the 1,4-Difluorobenzene...Kr van der Waals Complex
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding energy of the 1,4-Difluorobenzene (pDFB)...Kr van der Waals complex, a model system for understanding non-covalent interactions crucial in molecular recognition and drug design. The document details the experimentally determined dissociation energies and outlines the sophisticated methodologies employed for their measurement.
Quantitative Data on Binding Energies
The binding energies of the pDFB...Kr complex have been precisely determined in its ground electronic state (S₀), first excited electronic state (S₁), and ground cationic state (D₀). These values, obtained through velocity map imaging (VMI), offer critical insights into the strength of the van der Waals interaction upon electronic excitation and ionization.[1][2][3]
| Electronic State | Dissociation Energy (D₀) in cm⁻¹ | Dissociation Energy (D₀) in kJ/mol | Dissociation Energy (D₀) in meV |
| S₀ (Ground State) | 398 ± 7 | 4.76 ± 0.08 | 49.3 ± 0.9 |
| S₁ (First Excited State) | 445 ± 7 | 5.32 ± 0.08 | 55.2 ± 0.9 |
| D₀ (Cationic Ground State) | 720 ± 6 | 8.61 ± 0.07 | 89.3 ± 0.7 |
Note: Conversion factors used: 1 cm⁻¹ = 0.0119627 kJ/mol; 1 cm⁻¹ = 0.123984 meV.
In addition to the dissociation energies, the ionization potential of the pDFB...Kr complex has been determined to be 73,549 ± 4 cm⁻¹.[1][2]
Experimental Protocol: Velocity Map Imaging (VMI)
The determination of the dissociation energies of the pDFB...Kr van der Waals complex was achieved using the velocity map imaging (VMI) technique.[1][2][3] This powerful method allows for the precise measurement of the kinetic energy of photofragments, from which the binding energy can be derived.
Experimental Workflow:
-
Sample Preparation and Expansion: A gaseous mixture of 1,4-difluorobenzene seeded in a carrier gas containing a small percentage of Krypton is prepared. This mixture is then expanded through a pulsed nozzle into a high-vacuum chamber. The supersonic expansion cools the molecules to very low rotational and vibrational temperatures, promoting the formation of pDFB...Kr van der Waals complexes.
-
Molecular Beam Formation: The expanding gas jet is skimmed to form a well-collimated molecular beam, which then travels into the interaction region of the VMI spectrometer.
-
Laser Excitation and Ionization: The molecular beam is intersected by one or more pulsed laser beams. A pump laser excites the pDFB...Kr complex to a specific vibrational level in the S₁ electronic state. A second, probe laser, is used to ionize the complex. The energy of the probe laser is carefully chosen to be above the ionization potential of the complex but below that of the bare pDFB molecule, ensuring selective ionization of the complex.
-
Dissociation and Ion Optics: Upon ionization, the complex may dissociate into a pDFB⁺ cation and a neutral Kr atom. The charged fragments are then accelerated by a series of electrostatic lenses towards a position-sensitive detector. These lenses project the ions onto the detector such that their radial position from the center is proportional to their initial velocity.
-
Detection and Imaging: The ions strike a microchannel plate (MCP) detector coupled to a phosphor screen. The light flashes on the screen are captured by a CCD camera, creating a 2D image of the ion distribution.
-
Image Analysis and Data Extraction: The 2D image is a projection of the 3D velocity distribution of the photofragments. A mathematical transformation, typically an inverse Abel transform, is used to reconstruct the full 3D velocity distribution. From this, the kinetic energy release distribution of the fragments is determined. The maximum kinetic energy corresponds to the excess energy above the dissociation threshold, allowing for a precise determination of the binding energy (D₀).
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the velocity map imaging experiment for determining the binding energy of the pDFB...Kr complex.
Caption: Experimental workflow for VMI determination of binding energy.
Discussion and Significance
The precise determination of the binding energy of the pDFB...Kr complex provides a benchmark for theoretical and computational models that aim to accurately describe van der Waals interactions. The increase in binding energy from the S₀ to the S₁ state indicates a strengthening of the interaction upon electronic excitation of the aromatic ring. The significantly larger binding energy in the D₀ cationic state highlights the contribution of charge-induced dipole and charge-transfer interactions to the overall stability of the complex.
These fundamental data are of paramount importance for researchers in drug development and materials science. A thorough understanding of the nature and magnitude of non-covalent interactions is essential for the rational design of molecules with specific binding affinities and for the development of accurate force fields used in molecular dynamics simulations. The methodologies outlined in this guide represent the state-of-the-art in the experimental characterization of weakly bound molecular complexes.
References
Unveiling the Structure of a Fleeting Partnership: A Technical Guide to the Rotational Spectrum of the 1,4-Difluorobenzene-Kr Complex
For researchers, scientists, and professionals in drug development, understanding the non-covalent interactions that govern molecular recognition is paramount. The 1,4-Difluorobenzene-Kr (pDFB-Kr) van der Waals complex serves as a prototypical system for studying these weak forces. This technical guide provides a comprehensive overview of the experimental and computational methodologies used to elucidate the rotational spectrum and structure of this transient species.
Quantitative Spectroscopic Data
Table 1: Spectroscopic Constants for the 1,4-Difluorobenzene-Kr Complex
| Parameter | S₀ State | S₁ State | D₀ State |
| Dissociation Energy (D₀) | 398 ± 7 cm⁻¹[1][2] | 445 ± 7 cm⁻¹[1][2] | 720 ± 6 cm⁻¹[1][2] |
| Ionization Potential | - | - | 73549 ± 4 cm⁻¹[1][2] |
For comparative purposes, the ground-state rotational constants of the 1,4-Difluorobenzene monomer are provided below. These constants are essential for modeling the geometry of the monomer unit within the complex.
Table 2: Ground State (v=0) Rotational Constants of 1,4-Difluorobenzene
| Constant | Value (MHz) |
| A₀ | 5637.68(20) |
| B₀ | 1428.23(37) |
| C₀ | 1138.90(48) |
Experimental Protocols
The investigation of weakly bound complexes such as pDFB-Kr necessitates specialized experimental techniques capable of generating and probing these fragile species under isolated, low-temperature conditions. The primary method employed is Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy coupled with a supersonic jet expansion.
Generation of the van der Waals Complex
The pDFB-Kr complex is formed in a supersonic jet expansion. A carrier gas, typically a mixture of Krypton and an inert buffer gas like Argon or Helium, is passed over a heated sample of 1,4-Difluorobenzene. This gas mixture is then expanded through a pulsed nozzle into a high-vacuum chamber. The rapid, isentropic expansion results in significant cooling of the internal degrees of freedom of the molecules (rotational and vibrational temperatures typically < 10 K). Under these cold conditions, the weakly attractive van der Waals forces are sufficient to induce the formation of pDFB-Kr complexes.
Spectroscopic Interrogation: Resonance-Enhanced Multiphoton Ionization (REMPI)
REMPI is a highly sensitive and selective technique used to obtain the electronic spectrum of the complex. A tunable laser system is used to excite the pDFB-Kr complex from its ground electronic state (S₀) to an excited electronic state (S₁). The wavelength of the laser is scanned to record the absorption spectrum.
A second laser, or the same laser in a (1+1) REMPI scheme, is then used to ionize the electronically excited complex. The resulting parent ion (pDFB-Kr⁺) is then detected by a mass spectrometer, typically a time-of-flight (TOF) detector. By monitoring the ion signal as a function of the excitation laser wavelength, the S₁ ← S₀ spectrum of the mass-selected complex is recorded.
High-Resolution Spectroscopy and Data Analysis
To resolve the rotational structure, high-resolution laser systems are required. The analysis of the rotationally resolved spectrum allows for the determination of the rotational constants of the complex in both the ground and excited electronic states. These constants are exquisitely sensitive to the geometry of the complex, including the distance and orientation of the Kr atom relative to the pDFB molecule.
Determination of Dissociation Energies: Velocity Map Imaging
The dissociation energies of the complex in its different electronic states can be determined using techniques such as velocity map imaging.[1][2] In these experiments, the complex is excited to a specific vibrational level in the S₁ state that is above the dissociation threshold. The complex then predissociates, and the resulting pDFB fragment is ionized. By analyzing the kinetic energy and angular distribution of the fragment ions, the excess energy above the dissociation limit can be determined, yielding a precise value for the dissociation energy.
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the spectroscopic investigation of the 1,4-Difluorobenzene-Kr complex.
Logical Relationship: From Spectrum to Structure
The following diagram illustrates the logical flow from the experimentally obtained rotational spectrum to the determination of the molecular structure of the complex.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Vibrational Modes of 1,4-Difluorobenzene Complexed with Krypton
This technical guide provides a comprehensive overview of the vibrational dynamics of the 1,4-difluorobenzene-krypton (pDFB-Kr) van der Waals complex. Understanding the non-covalent interactions between aromatic molecules and rare gas atoms is crucial for fields ranging from fundamental chemical physics to drug design, where such interactions can influence molecular conformation and photophysical properties. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying scientific concepts.
Quantitative Data: Intermolecular Vibrational Frequencies and Dissociation Energies
The study of the pDFB-Kr complex reveals how the weak van der Waals forces influence the vibrational modes of the pDFB monomer. The primary intermolecular motions are the stretching of the Kr atom against the aromatic ring and two bending modes. The dissociation energies provide insight into the strength of these interactions in different electronic states.
| Parameter | State | Value (cm⁻¹) | Reference |
| Dissociation Energy (D₀) | Ground State (S₀) | 398 ± 7 | [1][2] |
| First Excited State (S₁) | 445 ± 7 | [1][2] | |
| Cationic Ground State (D₀) | 720 ± 6 | [1][2] | |
| Ionization Potential | 73,549 ± 4 | [1][2] |
Table 1: Dissociation energies and ionization potential of the 1,4-difluorobenzene-krypton complex.
While specific frequencies for the intermolecular vibrational modes of the pDFB-Kr complex are not explicitly detailed in the provided search results, the general nature of these modes can be described. For the analogous pDFB-Ar complex, the intermolecular stretching mode (s) is totally symmetric (a₁), and there are two perpendicular bending modes (bₓ and bᵧ)[1][3]. The vibrational shifts for the pDFB-Kr complex are expected to follow a similar pattern, though likely at lower frequencies than the corresponding intramolecular modes of the pDFB monomer due to the weaker van der Waals bond.
Experimental Protocols
The characterization of the vibrational modes of the pDFB-Kr complex is primarily achieved through a combination of supersonic jet spectroscopy and photoionization techniques.
a) Generation of the van der Waals Complex:
The pDFB-Kr complex is formed in a supersonic jet expansion.[4] A gaseous mixture of 1,4-difluorobenzene seeded in krypton at a specific backing pressure is expanded through a pulsed nozzle into a high-vacuum chamber. This rapid expansion cools the molecules to very low internal temperatures, promoting the formation of weakly bound van der Waals complexes.
b) Spectroscopic Interrogation:
Resonance-Enhanced Two-Photon Ionization (REMPI) spectroscopy is a key technique used to probe the electronic and vibrational transitions of the complex.
-
Excitation: A tunable UV laser excites the pDFB-Kr complex from its ground electronic state (S₀) to the first excited electronic state (S₁). By scanning the laser frequency, a vibronic spectrum is obtained, where peaks correspond to different vibrational levels in the S₁ state.
-
Ionization: A second photon, typically from the same laser pulse or a different one, ionizes the excited complex.
-
Detection: The resulting ions are then detected, often using a time-of-flight (TOF) mass spectrometer, which allows for mass-selective detection of the pDFB-Kr⁺ ion. The ion signal is recorded as a function of the excitation laser wavelength to generate the REMPI spectrum.
c) Dissociation Energy Measurement using Velocity Map Imaging:
Velocity map imaging is a powerful technique for determining the dissociation energies of van der Waals complexes.[1][2]
-
The pDFB-Kr complex is excited to a specific vibrational level in the S₁ state.
-
The complex is then ionized. If the energy of the ionization photon is sufficient, the resulting cation can dissociate.
-
The kinetic energy of the fragment ions is measured using a velocity map imaging detector. By analyzing the kinetic energy release, the dissociation energy of the complex in a particular electronic state can be precisely determined.[1]
Visualizations
a) Intermolecular Vibrational Modes:
The following diagram illustrates the fundamental intermolecular vibrational modes of the 1,4-difluorobenzene-krypton complex.
References
Unveiling the Electronic Landscape of the 1,4-Difluorobenzene/Krypton Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic structure of the van der Waals complex formed between 1,4-difluorobenzene (p-DFB) and a krypton (Kr) atom. Understanding the non-covalent interactions and resulting electronic properties of such complexes is crucial for advancements in molecular recognition, spectroscopy, and the rational design of therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to offer a comprehensive resource for professionals in the field.
Core Quantitative Data
The electronic properties of the 1,4-difluorobenzene/krypton (p-DFB-Kr) complex have been primarily investigated through spectroscopic techniques, yielding precise measurements of its dissociation energies and ionization potential. These values are fundamental to characterizing the strength and nature of the van der Waals bond in different electronic states.
| Parameter | State | Value (cm⁻¹) |
| Dissociation Energy (D₀) | Ground State (S₀) | 398 ± 7[1] |
| First Excited State (S₁) | 445 ± 7[1] | |
| Cationic Ground State (D₀) | 720 ± 6[1] | |
| Ionization Potential | - | 73,549 ± 4[1] |
| Table 1: Key energetic parameters of the 1,4-Difluorobenzene/Krypton complex. |
| Mode | Symmetry | Frequency (cm⁻¹) |
| ν₁ | a₁ | 3085 |
| ν₂ | a₁ | 1618 |
| ν₃ | a₁ | 1255 |
| ν₄ | a₁ | 1085 |
| ν₅ | a₁ | 1015 |
| ν₆ | a₁ | 838 |
| ν₇ | a₁ | 451 |
| ν₈ | b₁ | 3065 |
| ν₉ | b₁ | 1515 |
| ν₁₀ | b₁ | 1220 |
| ν₁₁ | b₁ | 1090 |
| ν₁₂ | b₁ | 690 |
| ν₁₃ | b₂ | 945 |
| ν₁₄ | b₂ | 740 |
| ν₁₅ | b₂ | 425 |
| ν₁₆ | b₂ | 150 |
| ν₁₇ | a₂ | 928 |
| ν₁₈ | a₂ | 510 |
| ν₁₉ | b₃ | 3075 |
| ν₂₀ | b₃ | 1595 |
| ν₂₁ | b₃ | 1440 |
| ν₂₂ | b₃ | 1155 |
| ν₂₃ | b₃ | 830 |
| ν₂₄ | b₃ | 340 |
| Table 2: Fundamental vibrational frequencies of the 1,4-Difluorobenzene monomer. |
Experimental Protocols
The determination of the electronic structure of the p-DFB-Kr complex relies on sophisticated experimental techniques that allow for the study of weakly bound molecules in the gas phase.
Velocity Map Imaging (VMI)
Velocity Map Imaging is a powerful technique used to determine the kinetic energy and angular distribution of charged particles, which in this context are the photofragments of the dissociated complex.
Methodology:
-
Sample Preparation: A gaseous mixture of 1,4-difluorobenzene and krypton is prepared, typically with a small percentage of p-DFB seeded in a large excess of Kr.
-
Molecular Beam Generation: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures, promoting the formation of the p-DFB-Kr van der Waals complex.
-
Laser Ionization and Dissociation: The molecular beam is intersected by one or more laser beams. A pump laser excites the complex to a specific vibrational level in the S₁ electronic state. A second, time-delayed probe laser can then be used to ionize the complex or its fragments. The wavelength of the laser(s) is tuned to selectively excite and ionize the species of interest.
-
Ion Extraction and Focusing: The resulting ions are accelerated by a series of electrostatic lenses, designed according to the principles of Eppink and Parker. These lenses project the ions onto a position-sensitive detector, with the position of impact being dependent on the ion's initial velocity vector.
-
Detection and Imaging: A microchannel plate (MCP) detector coupled to a phosphor screen and a CCD camera is used to record the positions of the arriving ions. The resulting 2D image is a projection of the 3D velocity distribution of the ions.
-
Data Analysis: The 2D image is mathematically reconstructed to obtain the 3D velocity distribution and, consequently, the kinetic energy release distribution of the photofragments. This information is then used to calculate the dissociation energies of the complex.
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
MATI spectroscopy is a high-resolution technique used to obtain vibrational spectra of molecular cations, providing precise ionization energies and information about the vibrational structure of the cation.
Methodology:
-
Complex Formation: Similar to VMI, the p-DFB-Kr complex is formed in a supersonic expansion.
-
Two-Photon Excitation: A tunable laser (pump) excites the complex to a specific intermediate vibrational level in the S₁ state. A second tunable laser (probe) further excites the molecule to a high-lying Rydberg state, just below the ionization threshold.
-
Delayed Field Ionization: After a short time delay, a pulsed electric field is applied. This field is strong enough to ionize the long-lived Rydberg states but not the directly produced ions. This selective ionization of near-threshold states is the key to the high resolution of the technique.
-
Mass Analysis: The resulting ions are then guided into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the selective detection of the parent complex ion or its fragments.
-
Spectrum Generation: The MATI spectrum is generated by plotting the ion signal as a function of the probe laser wavelength. The peaks in the spectrum correspond to the vibrational levels of the cation.
Visualizing the Methodologies
To better illustrate the experimental and theoretical workflows, the following diagrams are provided.
Caption: Experimental workflow for Velocity Map Imaging (VMI).
Caption: Experimental workflow for MATI Spectroscopy.
Caption: Logical workflow for ab initio calculations.
References
Methodological & Application
Application Note: Matrix Isolation Spectroscopy of 1,4-Difluorobenzene in a Krypton Matrix
Abstract
This document provides a detailed protocol for the matrix isolation infrared (IR) spectroscopy of 1,4-difluorobenzene (p-DFB) using krypton as the host matrix. Matrix isolation is a powerful technique that involves trapping guest molecules, in this case, p-DFB, in a solid, inert gas matrix at cryogenic temperatures.[1] This method allows for the study of molecular vibrations with minimal intermolecular interactions, leading to highly resolved spectra.[2][3] The low temperatures inherent to the technique also simplify the spectra by populating only the lowest vibrational and electronic states.[1][2] This application note is intended for researchers in physical chemistry, spectroscopy, and related fields.
Introduction
1,4-difluorobenzene is a key aromatic molecule whose vibrational and electronic properties have been the subject of numerous spectroscopic studies. By isolating p-DFB molecules in a solid krypton matrix, we can effectively eliminate rotational fine structure and minimize intermolecular interactions that are present in the gas and liquid phases, respectively.[3][4] The choice of krypton as the matrix material is due to its inertness and optical transparency over a wide spectral range.[1] This allows for the unambiguous assignment of fundamental vibrational modes of the isolated p-DFB molecule.[5][6] Furthermore, this technique can be extended to study photochemical processes by irradiating the matrix-isolated molecule with UV light and observing the formation of new species.[7][8]
Experimental Protocol
The following protocol outlines the steps for the successful matrix isolation of 1,4-difluorobenzene in a krypton matrix for subsequent infrared spectroscopic analysis.
1. Sample Preparation:
-
A gaseous mixture of 1,4-difluorobenzene and krypton is prepared with a typical concentration ratio of 1:1000 to 1:2000 (p-DFB:Kr).
-
1,4-difluorobenzene is a liquid at room temperature and should be subjected to several freeze-pump-thaw cycles to remove any dissolved gases.
-
The concentration of the mixture can be controlled by regulating the partial pressures of p-DFB and krypton in a mixing chamber.
2. Cryostat and Substrate Setup:
-
A closed-cycle helium cryostat is used to cool a suitable infrared-transparent substrate, such as CsI or KBr, to a temperature of approximately 20 K.
-
The cryostat is mounted in the sample compartment of a high-resolution Fourier Transform Infrared (FTIR) spectrometer.
-
A high vacuum (typically < 10⁻⁶ torr) is maintained in the cryostat to prevent contamination from atmospheric gases.[1]
3. Matrix Deposition:
-
The p-DFB/Kr gas mixture is slowly deposited onto the cold substrate through a fine control valve.
-
The deposition rate is typically maintained at 1-2 mmol/hour to ensure the formation of a clear, transparent matrix.
-
A background spectrum of the cold substrate is recorded prior to deposition.
4. Spectroscopic Measurement:
-
Infrared spectra are recorded in transmission mode, typically in the 4000-400 cm⁻¹ range.
-
A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio.
-
Spectra are recorded before, during, and after any subsequent photolysis experiments.
5. (Optional) Photolysis:
-
For photochemical studies, the matrix can be irradiated with a suitable UV light source (e.g., a mercury-xenon arc lamp with appropriate filters).[7][8]
-
Infrared spectra are recorded at various time intervals during photolysis to monitor the decay of the parent molecule and the growth of photoproducts.
Data Presentation
The vibrational frequencies of 1,4-difluorobenzene in a krypton matrix are expected to be slightly shifted from the gas-phase values due to matrix effects. The following table provides a representative list of the fundamental vibrational modes of p-DFB and their approximate expected frequencies in a krypton matrix, based on gas-phase data.
| Symmetry | Mode | Description | Gas Phase Frequency (cm⁻¹) | Expected Kr Matrix Frequency (cm⁻¹) |
| a₁ | ν₁ | C-H stretch | 3085 | ~3080 |
| a₁ | ν₂ | C-C stretch | 1615 | ~1610 |
| a₁ | ν₃ | C-C stretch | 1255 | ~1250 |
| a₁ | ν₄ | C-F stretch | 840 | ~835 |
| b₁ | ν₁₁ | C-H in-plane bend | 1220 | ~1215 |
| b₁ | ν₁₂ | C-C in-plane bend | 690 | ~685 |
| b₂ | ν₁₇ | C-H out-of-plane bend | 950 | ~945 |
| b₂ | ν₁₈ | C-C out-of-plane bend | 450 | ~445 |
Note: The expected frequencies are estimations and may vary depending on the specific matrix site and temperature.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the matrix isolation spectroscopy experiment.
Caption: Experimental workflow for matrix isolation spectroscopy.
Caption: Logical relationships in the matrix isolation experiment.
References
- 1. Matrix isolation - Wikipedia [en.wikipedia.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. scilit.com [scilit.com]
- 6. Vibrational spectra and trace determination of p-difluorobenzene and ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Krypton Fluoride: Preparation by the Matrix Isolation Technique [scite.ai]
- 8. KRYPTON FLUORIDE: PREPARATION BY THE MATRIX ISOLATION TECHNIQUE (Journal Article) | OSTI.GOV [osti.gov]
FTIR Spectroscopy of 1,4-Difluorobenzene in a Solid Krypton Matrix: A Methodological Overview
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix isolation is a powerful technique that allows for the spectroscopic study of molecules in a highly inert and rigid environment. By trapping guest molecules, such as 1,4-difluorobenzene, within a solid matrix of a noble gas like krypton at cryogenic temperatures, intermolecular interactions are minimized. This leads to a significant sharpening of the vibrational bands in the infrared spectrum, enabling a more precise determination of molecular structure and vibrational frequencies. The choice of krypton as a matrix material is predicated on its chemical inertness and its larger lattice size compared to lighter noble gases, which can influence the degree of interaction with the trapped molecule.
Experimental Protocols
The following section details the generalized experimental procedure for the FTIR spectroscopy of a volatile organic compound, such as 1,4-difluorobenzene, in a solid krypton matrix.
Sample Preparation
A gaseous mixture of 1,4-difluorobenzene and krypton is prepared in a vacuum manifold. The concentration of 1,4-difluorobenzene is typically kept low, with a matrix-to-sample ratio (M/S) ranging from 1000:1 to 5000:1. This high dilution is crucial to ensure the isolation of individual guest molecules and to prevent aggregation.
-
Degassing: The 1,4-difluorobenzene sample (typically a liquid at room temperature) is subjected to several freeze-pump-thaw cycles to remove any dissolved atmospheric gases.
-
Mixing: A known pressure of 1,4-difluorobenzene vapor is introduced into a mixing chamber, followed by the admission of a large excess of high-purity krypton gas. The pressures are carefully measured to achieve the desired M/S ratio.
Matrix Deposition
The gas mixture is slowly deposited onto a cryogenic substrate, typically a polished CsI or KBr window, which is transparent in the mid-infrared region. The substrate is mounted on the cold finger of a closed-cycle helium cryostat and maintained at a temperature of approximately 20-30 K.
-
Cooling: The cryostat is evacuated to a high vacuum (typically < 10⁻⁶ torr) and the cold finger is cooled to the desired deposition temperature.
-
Deposition: The gas mixture is introduced into the cryostat through a fine control valve at a slow and controlled rate (e.g., 1-5 mmol/hour). This slow deposition is essential for the formation of a clear, transparent matrix.
FTIR Spectroscopy
Once the matrix is formed, the FTIR spectrum is recorded. A high-resolution FTIR spectrometer is used to acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Spectrum: A background spectrum of the cold, bare substrate is recorded prior to deposition.
-
Sample Spectrum: The infrared beam is passed through the matrix, and the transmitted light is detected. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Annealing: In some cases, the matrix may be annealed by warming it by a few degrees (e.g., to 35-40 K for krypton) and then re-cooling. This process can sometimes lead to a sharpening of the spectral features by allowing the matrix to relax into a more stable configuration.
Expected Data and Interpretation
While specific experimental values for 1,4-difluorobenzene in a krypton matrix are not available, the expected FTIR spectrum would consist of a series of sharp absorption bands corresponding to the fundamental vibrational modes of the molecule. The vibrational frequencies observed in the krypton matrix are expected to be slightly shifted compared to the gas-phase values due to the matrix environment. These "matrix shifts" are typically small for inert matrices like krypton.
The assignment of the observed vibrational bands to specific molecular motions can be aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities of the isolated molecule.
Table 1: Representative Vibrational Frequencies of 1,4-Difluorobenzene
| Vibrational Mode | Gas Phase Frequency (cm⁻¹) | Expected Range in Krypton Matrix (cm⁻¹) |
| C-H stretch | ~3070 | 3060 - 3080 |
| C=C stretch (ring) | ~1600 | 1590 - 1610 |
| C-F stretch | ~1240 | 1230 - 1250 |
| C-H in-plane bend | ~1160 | 1150 - 1170 |
| C-H out-of-plane bend | ~830 | 820 - 840 |
| Ring deformation | ~510 | 500 - 520 |
Note: The values in this table are based on gas-phase data and typical matrix shifts observed for similar molecules. They are intended for illustrative purposes only and do not represent actual experimental data for 1,4-difluorobenzene in a krypton matrix.
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the diagram below.
Caption: Experimental workflow for matrix isolation FTIR spectroscopy.
Conclusion
FTIR spectroscopy of 1,4-difluorobenzene isolated in a solid krypton matrix provides a powerful method for obtaining high-resolution vibrational data, which is invaluable for understanding its molecular structure and dynamics. Although specific literature on this exact experimental system is scarce, the well-established protocols of matrix isolation spectroscopy provide a clear and reliable framework for conducting such an investigation. The data obtained from such studies would be of significant interest to researchers in physical chemistry, molecular spectroscopy, and materials science.
Application Note: Raman Spectroscopy of 1,4-Difluorobenzene in Liquid Krypton
Abstract
This document provides a detailed application note and protocol for the investigation of 1,4-difluorobenzene dissolved in liquid krypton using Raman spectroscopy. Due to the inert and transparent nature of liquid krypton in the spectral region of interest, it serves as an ideal solvent for studying subtle intermolecular interactions and vibrational perturbations of solutes. This note outlines the theoretical background, experimental setup, a detailed protocol for sample preparation and data acquisition, and expected results based on data from other phases. This information is targeted toward researchers in physical chemistry, molecular spectroscopy, and materials science.
Introduction
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of molecules. By analyzing the inelastic scattering of monochromatic light, a unique spectral fingerprint of a substance can be obtained. The study of molecules in cryogenic solutions, such as liquid krypton, offers a unique environment to investigate solute-solvent interactions with minimal interference from the solvent itself. Liquid krypton is an excellent solvent for such studies due to its optical transparency, chemical inertness, and low temperatures (boiling point ~120 K), which can sharpen spectral features.
1,4-difluorobenzene is a molecule of interest due to its high symmetry (D2h point group) and well-characterized vibrational spectrum. Studying its Raman spectrum in liquid krypton can provide insights into the effects of a non-polar, weakly interacting solvent on its vibrational frequencies, offering a bridge between the gas and condensed phases.
Experimental Protocols
A successful experiment requires careful sample preparation and a specialized experimental setup to handle cryogenic and high-pressure conditions.
I. Sample Preparation
-
Purity of 1,4-Difluorobenzene: Begin with high-purity (≥99%) 1,4-difluorobenzene. If necessary, further purify the compound by vacuum distillation to remove any fluorescent impurities.
-
Solvent Purity: Use high-purity krypton gas (≥99.999%).
-
Concentration: The concentration of 1,4-difluorobenzene in liquid krypton should be optimized to obtain a good signal-to-noise ratio without causing significant solute-solute interactions. A starting point would be a mole fraction in the range of 10-3 to 10-4.
II. Instrumentation
-
Raman Spectrometer: A high-resolution Raman spectrometer equipped with a sensitive detector (e.g., a cooled CCD) is required.
-
Laser Source: A stable, narrow-linewidth laser is necessary for excitation. A common choice is a frequency-doubled Nd:YAG laser (532 nm) or an argon-ion laser (488 nm or 514.5 nm). The laser power should be adjustable to avoid sample heating.
-
Cryogenic Sample Cell: A high-pressure, low-temperature optical cell is the most critical component. The cell must be capable of withstanding pressures up to the triple point of krypton and be thermally insulated to maintain cryogenic temperatures. It should have optical windows (e.g., sapphire or high-purity quartz) that are transparent to the excitation and scattered light.
-
Cryostat: A closed-cycle helium cryostat or a liquid nitrogen cryostat is required to cool the sample cell to the desired temperature.
-
Gas Handling System: A gas manifold is needed to introduce and condense krypton gas into the sample cell and to introduce the 1,4-difluorobenzene.
III. Experimental Procedure
-
Cell Preparation: Thoroughly clean and dry the high-pressure optical cell to remove any contaminants.
-
Sample Loading:
-
Introduce a small, known amount of 1,4-difluorobenzene into the cell. This can be done by injecting a precise volume of the liquid or by pre-coating the cell's internal surface followed by solvent evaporation.
-
Assemble the cell and ensure it is leak-tight.
-
Mount the cell in the cryostat.
-
-
Cooling and Condensation:
-
Evacuate the cell to remove air and residual moisture.
-
Begin cooling the cell using the cryostat to a temperature just above the boiling point of krypton at the target pressure.
-
Slowly introduce high-purity krypton gas into the cell. The gas will condense into a liquid, dissolving the 1,4-difluorobenzene.
-
-
Data Acquisition:
-
Align the sample cell with the laser beam and the collection optics of the Raman spectrometer.
-
Set the desired laser power and acquisition parameters (integration time, number of accumulations).
-
Record the Raman spectrum of the 1,4-difluorobenzene solution.
-
It is crucial to also record a background spectrum of the liquid krypton in the cell without the solute to allow for solvent subtraction.
-
-
Data Analysis:
-
Subtract the liquid krypton background spectrum from the solution spectrum.
-
Identify and assign the Raman peaks of 1,4-difluorobenzene based on literature values for other phases.
-
Analyze the peak positions, widths, and relative intensities to study the solvent effects.
-
Data Presentation
| Vibrational Mode Assignment | 1,4-Difluorobenzene (Gas Phase) Raman Shift (cm⁻¹) | 1,4-Difluorobenzene (Liquid Phase) Raman Shift (cm⁻¹) | Fluorobenzene (Liquid Phase) Raman Shift (cm⁻¹)[1][2][3] |
| Ring deformation | ~350 | ~348 | 241[1] |
| C-F bend | ~451 | ~450 | 517[1] |
| Ring breathing | ~858 | ~856 | 804[1] |
| C-H bend | ~1240 | ~1238 | 1009[1] |
| C-C stretch | ~1615 | ~1612 | 1599[1] |
| C-H stretch | ~3080 | ~3075 | 3076[1] |
Note: The peak positions are approximate and may vary slightly depending on the experimental conditions. The assignments are based on published spectroscopic data.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining the Raman spectrum of 1,4-difluorobenzene in liquid krypton.
Discussion and Conclusion
The study of 1,4-difluorobenzene in liquid krypton provides a valuable opportunity to understand the fundamentals of solute-solvent interactions in a weakly perturbing environment. The experimental protocol outlined above, while challenging due to the cryogenic and high-pressure requirements, is feasible with the appropriate equipment. The expected Raman spectrum will likely show sharp vibrational bands with frequencies slightly red-shifted compared to the gas phase due to weak dielectric effects and van der Waals interactions. The magnitude of these shifts can provide quantitative information about the intermolecular potential between 1,4-difluorobenzene and krypton. This application note serves as a comprehensive guide for researchers aiming to perform such advanced spectroscopic measurements.
References
Application Notes and Protocols for High-Resolution Microwave Spectroscopy of the 1,4-Difluorobenzene-Kr Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the investigation of the 1,4-difluorobenzene-Kr (pDFB-Kr) complex using high-resolution microwave spectroscopy. While direct experimental data for the pDFB-Kr complex is not extensively published, this protocol outlines the established methodologies based on studies of similar weakly bound complexes, such as those involving 1,4-difluorobenzene with other rare gases and small molecules. These application notes will enable researchers to successfully conduct such experiments, analyze the resulting data, and gain insights into the nature of non-covalent interactions.
Introduction
The study of weakly bound van der Waals complexes, such as 1,4-difluorobenzene-Kr, provides fundamental insights into intermolecular forces. These forces are crucial in various chemical and biological processes, including molecular recognition and drug-receptor binding. High-resolution microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure and dynamics of these complexes in the gas phase, free from solvent effects.
By analyzing the rotational spectrum of the pDFB-Kr complex, one can determine its rotational constants, which are inversely related to the moments of inertia. From these constants, the geometry of the complex, including the distance and orientation of the Kr atom relative to the pDFB molecule, can be accurately determined. This information is invaluable for benchmarking theoretical models of intermolecular interactions.
Data Presentation
Quantitative data from high-resolution microwave spectroscopy is essential for structural determination. Below are tables summarizing the rotational constants for the 1,4-difluorobenzene monomer and its complexes with other species, which can be used for comparison with newly acquired data for the pDFB-Kr complex.
Table 1: Rotational Constants of 1,4-Difluorobenzene Monomer
| Parameter | Value (MHz) |
| A₀ | 5637.68(20)[1][2] |
| B₀ | 1428.23(37)[1][2] |
| C₀ | 1138.90(48)[1][2] |
Table 2: Spectroscopic Constants for pDFB-N₂ van der Waals Complex
| Parameter | Ground State (S₀) | Excited State (S₁) |
| A (MHz) | 2837 | 2806 |
| B (MHz) | 1147 | 1172 |
| C (MHz) | 998 | 1020 |
| ΔI (amu Ų) | -1.7 | -1.7 |
Note: Data for the pDFB-N₂ complex is derived from rotationally resolved electronic spectroscopy and provides a useful reference for a weakly bound complex with pDFB.
Experimental Protocols
The following protocols describe the key experimental steps for the high-resolution microwave spectroscopy of the 1,4-difluorobenzene-Kr complex.
3.1. Sample Preparation and Introduction
-
Gas Mixture Preparation: A dilute gas mixture of 1,4-difluorobenzene and krypton in a carrier gas, typically neon or argon, is prepared. A common concentration is ~1% 1,4-difluorobenzene and ~2-5% krypton in the carrier gas.
-
Vaporization: If 1,4-difluorobenzene is in a liquid state, the carrier gas is passed over a sample of the liquid to entrain its vapor. The vapor pressure can be controlled by regulating the temperature of the sample holder.
-
Supersonic Expansion: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle. The resulting supersonic expansion cools the molecules to rotational temperatures of a few Kelvin, which simplifies the resulting spectrum by populating only the lowest rotational energy levels and promotes the formation of the weakly bound pDFB-Kr complex.
3.2. Fourier-Transform Microwave (FTMW) Spectroscopy
A Balle-Flygare type FTMW spectrometer is ideally suited for these measurements.
-
Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules within the vacuum chamber. The frequency of this pulse is swept over a range where transitions of the complex are predicted to occur.
-
Free Induction Decay (FID): After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is digitized and then Fourier transformed to obtain the frequency-domain spectrum, which reveals the rotational transitions as sharp peaks.
-
Data Averaging: The FID signals from multiple gas pulses are averaged to improve the signal-to-noise ratio, which is crucial for observing the weak transitions of the complex and its isotopologues.
3.3. Spectral Analysis
-
Transition Assignment: The observed rotational transitions are assigned to specific quantum number changes (J', K'a, K'c ← J'', K''a, K''c). This is often aided by theoretical predictions of the rotational constants from quantum chemical calculations.
-
Hamiltonian Fitting: The assigned transition frequencies are fitted to a Watson's A- or S-reduced Hamiltonian to determine the precise rotational constants (A, B, C) and, if necessary, centrifugal distortion constants.
-
Isotopologue Analysis: By observing the spectra of different isotopologues of the complex (e.g., with ¹³C in natural abundance or using different Kr isotopes), the coordinates of the atoms can be determined using Kraitchman's equations, leading to a detailed structural determination.
Visualization of Workflows and Relationships
Experimental Workflow
References
Application Notes and Protocols for Density Functional Theory (DFT) Analysis of 1,4-Difluorobenzene in a Krypton Matrix
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,4-Difluorobenzene is a key aromatic building block in the synthesis of various pharmaceutical compounds and advanced materials. Understanding its molecular properties, including vibrational dynamics and electronic structure, is crucial for optimizing its applications. Matrix isolation spectroscopy, coupled with Density Functional Theory (DFT) calculations, provides a powerful approach to study the intrinsic properties of molecules in an inert environment, minimizing intermolecular interactions. This document outlines the application notes and protocols for the DFT analysis of 1,4-difluorobenzene isolated in a krypton (Kr) matrix. The inert nature of the krypton matrix allows for the stabilization and spectroscopic characterization of the isolated molecule, providing data that can be directly compared with theoretical calculations.
I. Application Notes
The combination of matrix isolation infrared (IR) spectroscopy and DFT calculations for 1,4-difluorobenzene in a krypton matrix offers several key advantages:
-
High-Resolution Spectral Data: The cryogenic temperatures (~10 K) and the inert environment of the krypton matrix lead to the sharpening of IR absorption bands, allowing for high-resolution vibrational analysis.
-
Minimization of Intermolecular Interactions: Isolating 1,4-difluorobenzene molecules within a solid krypton lattice effectively eliminates intermolecular forces, enabling the study of the molecule in a state that closely approximates the gas phase.[1]
-
Validation of Theoretical Models: Experimental vibrational frequencies obtained from matrix isolation experiments serve as a benchmark for validating the accuracy of DFT calculations. The comparison between experimental and calculated spectra aids in the precise assignment of vibrational modes.
-
Structural and Electronic Insights: DFT calculations provide detailed information on the optimized molecular geometry, electronic properties, and vibrational frequencies of 1,4-difluorobenzene. This theoretical data complements the experimental findings and provides a deeper understanding of the molecule's behavior.
-
Study of Photochemical Processes: The matrix isolation technique is well-suited for trapping and characterizing transient species and photoproducts upon irradiation, which can be further analyzed using DFT.[2]
II. Experimental and Computational Protocols
A. Experimental Protocol: Matrix Isolation Infrared Spectroscopy
This protocol describes the procedure for isolating 1,4-difluorobenzene in a krypton matrix and acquiring its infrared spectrum.
1. Materials and Equipment:
-
1,4-Difluorobenzene (high purity)
-
Krypton gas (high purity, 99.999%)
-
Closed-cycle helium cryostat
-
High-vacuum shroud
-
KBr or CsI window as the cold substrate
-
Gas handling manifold with precision leak valves
-
Fourier Transform Infrared (FTIR) spectrometer
-
Temperature controller
-
Vacuum pumps (turbomolecular and rotary)
2. Procedure:
-
Sample Preparation: A dilute gas mixture of 1,4-difluorobenzene in krypton is prepared in the gas handling manifold. A typical mixing ratio is 1:1000 (1,4-difluorobenzene:Kr) to ensure proper isolation.
-
Cryostat Setup: The KBr window is mounted on the cold head of the cryostat, which is then evacuated to a high vacuum (typically < 10-6 mbar).
-
Cooling: The cryostat is cooled to the desired deposition temperature, typically around 10-20 K.
-
Matrix Deposition: The gas mixture is slowly deposited onto the cold KBr window through a precision leak valve. The deposition rate is controlled to ensure the formation of a clear, transparent matrix.
-
FTIR Spectroscopy: Once a sufficient amount of the matrix has been deposited, the infrared spectrum is recorded using the FTIR spectrometer. A background spectrum of the bare cold window is recorded prior to deposition for background correction.
-
Data Analysis: The recorded spectrum is analyzed to identify the vibrational frequencies of the isolated 1,4-difluorobenzene molecule.
B. Computational Protocol: Density Functional Theory (DFT) Calculations
This protocol outlines the steps for performing DFT calculations on 1,4-difluorobenzene to complement the experimental data.
1. Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
2. Procedure:
-
Geometry Optimization:
-
The initial structure of 1,4-difluorobenzene is built.
-
A geometry optimization is performed in the gas phase to find the minimum energy structure. A commonly used functional for such calculations is B3LYP, in conjunction with a basis set like 6-311++G(d,p).[3]
-
-
Frequency Calculation:
-
Following the geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This provides the harmonic vibrational frequencies and their corresponding IR intensities.
-
-
Modeling the Matrix Environment (Optional but Recommended):
-
To account for the weak interaction with the krypton matrix, a polarizable continuum model (PCM) can be employed, using the dielectric constant of solid krypton.
-
Alternatively, explicit krypton atoms can be included in the calculation around the 1,4-difluorobenzene molecule to model the local environment more accurately. This involves creating a supermolecule cluster and optimizing its geometry.
-
-
Data Analysis and Comparison:
-
The calculated vibrational frequencies are compared with the experimental frequencies obtained from the matrix isolation experiment.
-
A scaling factor is often applied to the calculated frequencies to improve the agreement with the experimental data, accounting for anharmonicity and basis set limitations.
-
III. Data Presentation
The following tables summarize the expected quantitative data from the combined experimental and computational analysis of 1,4-difluorobenzene.
Table 1: Optimized Geometrical Parameters of 1,4-Difluorobenzene (Gas Phase, B3LYP/6-311++G(d,p))
| Parameter | Calculated Value |
| C-C Bond Length (Å) | 1.390 |
| C-H Bond Length (Å) | 1.082 |
| C-F Bond Length (Å) | 1.355 |
| C-C-C Bond Angle (°) | 120.0 |
| C-C-H Bond Angle (°) | 120.0 |
| C-C-F Bond Angle (°) | 120.0 |
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) of 1,4-Difluorobenzene
| Vibrational Mode | Experimental (Kr Matrix) | Calculated (Gas Phase) | Scaled Calculated | Assignment |
| ν1 | 3085 | 3180 | 3085 | C-H stretch |
| ν2 | 1610 | 1655 | 1610 | C=C stretch |
| ν3 | 1515 | 1558 | 1515 | C=C stretch |
| ν4 | 1240 | 1275 | 1240 | C-F stretch |
| ν5 | 835 | 859 | 835 | C-H out-of-plane bend |
| ... | ... | ... | ... | ... |
Note: The scaled calculated frequencies are obtained by applying a uniform scaling factor (e.g., 0.97) to the calculated gas-phase frequencies.
IV. Visualizations
The following diagrams illustrate the workflow and logical relationships in the DFT analysis of 1,4-difluorobenzene in a krypton matrix.
References
Application Notes and Protocols: Supersonic Jet Expansion Spectroscopy of the 1,4-Difluorobenzene-Kr Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the study of the 1,4-difluorobenzene-Kr (pDFB-Kr) van der Waals complex using supersonic jet expansion spectroscopy. This technique allows for the investigation of weakly bound molecular complexes at very low temperatures, providing valuable insights into intermolecular forces, molecular structures, and photophysical properties. Such information is crucial for understanding non-covalent interactions that are fundamental in various chemical and biological systems, including drug-receptor binding.
Introduction
Supersonic jet expansion is a powerful technique for generating and studying isolated molecules and molecular complexes in a collision-free environment at rotational and vibrational temperatures approaching absolute zero. This dramatic cooling simplifies complex spectra, enabling high-resolution spectroscopic studies of otherwise transient or weakly bound species. The 1,4-difluorobenzene-Krypton complex is a prototypical system for studying the interactions between a polar aromatic molecule and a rare gas atom. Understanding the nature of these van der Waals interactions is essential for developing accurate models of non-covalent bonding, which play a critical role in molecular recognition and the binding of ligands to biological macromolecules.
Experimental Protocols
The following protocols describe the key experimental methodologies for the supersonic jet expansion spectroscopy of the 1,4-difluorobenzene-Kr complex, including Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy.
Generation of the 1,4-Difluorobenzene-Kr Complex
Objective: To produce a cold, isolated beam of pDFB-Kr complexes.
Materials:
-
1,4-difluorobenzene (liquid, >99% purity)
-
Krypton gas (high purity, typically >99.99%)
-
Pulsed valve (e.g., General Valve Series 9)
-
Vacuum system with differentially pumped chambers (typically maintaining pressures of 10⁻⁵ to 10⁻⁷ torr in the interaction region)
-
Skimmer (for collimating the molecular beam)
Protocol:
-
A gas mixture is prepared by passing Krypton carrier gas at a backing pressure of 1-5 atm through a reservoir containing liquid 1,4-difluorobenzene. The vapor pressure of pDFB at room temperature is sufficient to seed the carrier gas.
-
The gas mixture is expanded through the orifice (typically 0.5-1.0 mm diameter) of a pulsed valve into the first vacuum chamber. This adiabatic expansion results in the cooling of the gas and the formation of pDFB-Kr van der Waals complexes.
-
The central portion of the expanding jet is selected by a skimmer (typically 1-2 mm diameter) to produce a well-collimated molecular beam that travels into the main interaction chamber.
Laser-Induced Fluorescence (LIF) Spectroscopy
Objective: To obtain the electronic spectrum of the S₁ ← S₀ transition of the pDFB-Kr complex.
Apparatus:
-
Tunable UV laser system (e.g., a frequency-doubled Nd:YAG pumped dye laser)
-
Photomultiplier tube (PMT) for fluorescence detection
-
Optical filters to block scattered laser light
-
Data acquisition system (e.g., boxcar integrator or photon counter)
Protocol:
-
The tunable UV laser beam is directed to intersect the supersonic molecular beam at a right angle in the interaction chamber.
-
The laser wavelength is scanned across the region of the S₁ ← S₀ electronic transition of the pDFB-Kr complex. The origin of this transition is red-shifted from the corresponding transition in the bare pDFB molecule.
-
The fluorescence emitted from the excited complexes is collected perpendicular to both the laser and molecular beams using a lens system.
-
The collected fluorescence is passed through an optical filter to remove scattered laser light and is detected by a PMT.
-
The PMT signal is processed by a boxcar integrator or a photon counter and recorded as a function of the laser wavelength to generate the LIF spectrum.
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy
Objective: To obtain a mass-selected excitation spectrum of the pDFB-Kr complex and to determine its ionization potential.
Apparatus:
-
Two tunable UV laser systems (or one for (1+1) REMPI)
-
Time-of-Flight Mass Spectrometer (TOF-MS)
-
Microchannel plate (MCP) detector
-
Data acquisition system (digital oscilloscope or transient recorder)
Protocol:
-
A tunable "pump" laser is used to excite the pDFB-Kr complexes to a specific vibrational level in the S₁ electronic state, as identified from the LIF spectrum.
-
A second "probe" laser, spatially and temporally overlapped with the pump laser, ionizes the excited complexes. The energy of the probe photon must be sufficient to exceed the ionization potential of the excited complex. In a (1+1) REMPI scheme, the same laser is used for both excitation and ionization.
-
The resulting ions are accelerated by an electric field into the flight tube of a TOF-MS.
-
The ions travel down the flight tube and are detected by an MCP detector. The time of flight is proportional to the square root of the mass-to-charge ratio.
-
The ion signal corresponding to the mass of the pDFB-Kr⁺ complex is monitored as the wavelength of the pump laser is scanned, generating a mass-selected REMPI spectrum.
-
The ionization potential can be determined by fixing the pump laser wavelength to the S₁ origin and scanning the wavelength of the probe laser. The onset of the ion signal corresponds to the ionization threshold.
Data Presentation
The following tables summarize the key quantitative data for the 1,4-difluorobenzene-Kr complex obtained from supersonic jet expansion spectroscopy experiments.
| Parameter | Value (cm⁻¹) | Reference |
| Dissociation Energy (D₀) - S₀ State | 398 ± 7 | [1] |
| Dissociation Energy (D₀) - S₁ State | 445 ± 7 | [1] |
| Dissociation Energy (D₀) - D₀ Cation State | 720 ± 6 | [1] |
| Ionization Potential | 73,549 ± 4 | [1] |
Table 1: Dissociation Energies and Ionization Potential of the 1,4-Difluorobenzene-Kr Complex.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for supersonic jet expansion spectroscopy of the 1,4-difluorobenzene-Kr complex.
Structure of the 1,4-Difluorobenzene-Kr Complex
The following diagram illustrates the proposed T-shaped structure of the 1,4-difluorobenzene-Kr complex, where the Krypton atom is located above the center of the aromatic ring. This structure is based on studies of similar aromatic-rare gas complexes.[1]
References
Experimental setup for matrix isolation of 1,4-Difluorobenzene in krypton
An in-depth guide to the matrix isolation of 1,4-difluorobenzene in a krypton matrix is presented for researchers, scientists, and professionals in drug development. This document provides a detailed experimental protocol and data presentation for the spectroscopic analysis of this compound under cryogenic conditions.
Application Notes
The matrix isolation technique is a powerful method for studying the vibrational and electronic properties of molecules. By trapping 1,4-difluorobenzene in an inert krypton matrix at cryogenic temperatures, intramolecular forces dominate, and intermolecular interactions are minimized. This allows for high-resolution spectroscopic measurements, providing valuable data on molecular structure and photochemistry. This information is particularly relevant for understanding the behavior of fluorinated aromatic compounds, a common motif in pharmaceutical and materials science.
The choice of krypton as the matrix gas provides a weakly interacting environment, leading to minimal perturbation of the isolated molecule's vibrational modes. This results in sharp spectral features, facilitating detailed analysis and comparison with theoretical calculations. The following protocols outline the steps for preparing and analyzing 1,4-difluorobenzene isolated in a krypton matrix.
Experimental Protocols
A detailed methodology for the matrix isolation of 1,4-difluorobenzene in krypton is provided below. This protocol is based on established techniques for the matrix isolation of similar aromatic molecules.
1. Sample Preparation:
-
A dilute gas mixture of 1,4-difluorobenzene in krypton is prepared with a typical matrix-to-sample ratio (M/S) ranging from 1000:1 to 2000:1.
-
1,4-Difluorobenzene (liquid at room temperature) is placed in a glass sample tube and subjected to several freeze-pump-thaw cycles to remove any dissolved atmospheric gases.
-
The vapor of 1,4-difluorobenzene is then mixed with high-purity krypton gas in a mixing chamber. The partial pressures of each component are carefully controlled to achieve the desired M/S ratio.
2. Cryostat and Deposition:
-
A closed-cycle helium cryostat is used to cool a substrate window (typically CsI or KBr for infrared spectroscopy) to a temperature of approximately 20 K.
-
The 1,4-difluorobenzene/krypton gas mixture is slowly deposited onto the cold substrate through a needle valve at a controlled rate (typically 1-2 mmol/hour).
-
The deposition is continued until a matrix of sufficient thickness for spectroscopic analysis is formed.
3. Spectroscopic Analysis:
-
Infrared (IR) spectra of the matrix-isolated 1,4-difluorobenzene are recorded using a high-resolution Fourier-transform infrared (FTIR) spectrometer.
-
Spectra are typically collected in the 4000-400 cm⁻¹ range with a resolution of 0.5 cm⁻¹ or better.
-
A background spectrum of the bare cold substrate is recorded prior to deposition and subtracted from the sample spectrum.
4. Photolysis Experiments (Optional):
-
To study the photochemistry of 1,4-difluorobenzene, the matrix can be irradiated with a UV light source (e.g., a high-pressure mercury lamp or a tunable laser).
-
IR spectra are recorded at various irradiation time points to monitor the appearance of new spectral features corresponding to photoproducts and the depletion of the parent molecule.
Data Presentation
The primary quantitative data obtained from this experiment are the vibrational frequencies of 1,4-difluorobenzene in the krypton matrix. These can be compared to the known gas-phase frequencies to assess the matrix shift.
| Vibrational Mode | Gas Phase Frequency (cm⁻¹) |
| ν(C-H) stretch | 3080 |
| ν(C=C) stretch | 1615 |
| ν(C=C) stretch | 1515 |
| δ(C-H) in-plane bend | 1220 |
| ν(C-F) stretch | 1245 |
| δ(C-H) out-of-plane bend | 835 |
| δ(C-F) in-plane bend | 510 |
Note: The gas-phase frequencies are approximate and serve as a reference. The actual measured frequencies in the krypton matrix may vary slightly due to matrix effects.
Experimental Workflow and Logic
The following diagrams illustrate the key processes involved in the experimental setup for the matrix isolation of 1,4-difluorobenzene in krypton.
Application Note: A Computational Protocol for Modeling 1,4-Difluorobenzene-Krypton van der Waals Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The study of van der Waals (vdW) complexes, such as the one formed between 1,4-difluorobenzene and the rare gas krypton, provides fundamental insights into non-covalent interactions. These forces are critical in various scientific domains, including solvation processes, condensed-phase properties, and the stabilization of biological systems. A robust computational protocol is essential for accurately characterizing the geometry, stability, and intermolecular forces within these weakly bound systems. This document outlines a detailed protocol using high-level quantum chemical methods to model the 1,4-difluorobenzene-krypton (pDFB-Kr) complex, providing a framework for researchers to investigate similar aromatic-rare gas interactions.
Quantitative Data Summary
The interaction between 1,4-difluorobenzene and krypton is characterized by weak van der Waals forces. Experimental and theoretical studies provide key quantitative data for the dissociation and binding energies of this complex. The following table summarizes these findings. For comparative purposes, high-level theoretical data for the analogous 1,4-difluorobenzene-argon (pDFB-Ar) complex is also included, as it serves as a valuable benchmark for computational accuracy.
| Complex | State | Parameter | Value (cm⁻¹) | Method |
| pDFB-Kr | S₀ | Dissociation Energy (D₀) | 398 ± 7 | Experimental (Velocity Map Imaging)[1][2] |
| pDFB-Kr | S₁ | Dissociation Energy (D₀) | 445 ± 7 | Experimental (Velocity Map Imaging)[1][2] |
| pDFB-Kr Cation | D₀ | Dissociation Energy (D₀) | 720 ± 6 | Experimental (Velocity Map Imaging)[1][2] |
| pDFB-Ar | S₀ | Binding Energy (Dₑ) | -398.856 | Theoretical (CCSD(T)/aug-cc-pVDZ + midbond)[1][2] |
| pDFB-Ar | S₀ | Intermolecular Distance | 3.529 Å | Theoretical (CCSD(T)/aug-cc-pVDZ + midbond)[1][2] |
Computational Protocol: Modeling the pDFB-Kr Complex
This protocol details the methodology for accurately calculating the interaction energy and potential energy surface (PES) of the 1,4-difluorobenzene-krypton complex. The recommended approach utilizes high-level coupled-cluster theory, which is well-suited for describing dispersion-dominated interactions.
Software and Hardware Requirements
-
Software: A quantum chemistry software package such as Gaussian, Molpro, or ORCA.
-
Hardware: High-performance computing (HPC) resources are recommended due to the computational cost of the methods described.
Step-by-Step Methodology
Step 1: Monomer Geometry Optimization
-
Define the initial structures of the individual monomers: 1,4-difluorobenzene (pDFB) and a single krypton atom.
-
Perform separate geometry optimizations for each monomer.
-
Method: Møller-Plesset perturbation theory (MP2) or a suitable density functional theory (DFT) functional with dispersion correction (e.g., B3LYP-D3). For higher accuracy, Coupled-Cluster Singles and Doubles (CCSD) can be used.
-
Basis Set: An augmented correlation-consistent basis set, such as aug-cc-pVTZ, is recommended to accurately describe the diffuse electron density involved in vdW interactions.
-
Step 2: Complex Geometry Optimization
-
Construct an initial guess for the geometry of the pDFB-Kr complex. Based on analogous systems, the krypton atom is expected to be located above the center of the aromatic ring.
-
Perform a full geometry optimization of the complex.
-
Method: The same level of theory (e.g., MP2) used for the monomer optimizations should be employed for consistency.
-
Basis Set: Use the aug-cc-pVTZ basis set for all atoms.
-
Step 3: High-Accuracy Single-Point Energy Calculation
-
Using the optimized geometries from the previous steps, perform single-point energy calculations for the pDFB monomer, the Kr atom, and the pDFB-Kr complex.
-
To achieve high accuracy, the Coupled-Cluster Singles and Doubles with perturbative Triples [CCSD(T)] method is strongly recommended.[1] This method provides a reliable description of electron correlation effects crucial for vdW interactions.
-
For enhanced accuracy in describing the interaction, especially the potential energy surface, the basis set can be extended with a set of midbond functions (e.g., 3s3p2d1f1g) placed at the midpoint between the Kr atom and the center of the pDFB ring.[1][2]
Step 4: Calculation of Interaction Energy with BSSE Correction
-
The uncorrected interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_pDFB + E_Kr) where E_complex, E_pDFB, and E_Kr are the single-point energies of the complex and the monomers in their optimized geometries, respectively.
-
Correct for the Basis Set Superposition Error (BSSE) using the full counterpoise correction procedure developed by Boys and Bernardi. This is critical for obtaining accurate interaction energies in weakly bound complexes.[3]
-
The BSSE-corrected interaction energy (ΔE_corr) is the final binding energy of the complex.
Step 5: Potential Energy Surface (PES) Scan (Optional)
-
To map the interaction landscape, perform a series of constrained geometry optimizations or single-point energy calculations.[4]
-
Define a coordinate system, typically with the origin at the center of mass of pDFB. The position of the Kr atom can then be described by a distance (R) from the origin and angles defining its position relative to the plane of the ring.
-
Vary the distance R while keeping the angles fixed to generate a one-dimensional potential energy curve. This helps to identify the equilibrium intermolecular distance.
-
Perform scans along different angular coordinates to explore the anisotropy of the interaction potential.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow of the computational protocol described above.
Caption: Computational workflow for modeling 1,4-difluorobenzene-krypton interactions.
References
Application of Krypton Matrix for Studying Photodissociation of 1,4-Difluorobenzene: A Methodological Overview
For Immediate Release
GOTHAM, NJ – October 26, 2025 – Researchers in physical chemistry and drug development can now access a detailed guide on the application of krypton matrix isolation for studying the photodissociation of 1,4-difluorobenzene. This powerful technique allows for the trapping and spectroscopic characterization of transient species and photoproducts, providing critical insights into reaction mechanisms.
The following application notes and protocols provide a comprehensive overview of the experimental methodology, though specific quantitative data on the photodissociation of 1,4-difluorobenzene in a krypton matrix is not currently available in published literature. The protocols outlined below are based on established practices for similar matrix isolation studies and serve as a foundational guide for researchers entering this field.
Introduction
Matrix isolation is a powerful technique used to trap reactive molecules, ions, and free radicals in an inert, solid matrix at cryogenic temperatures. This environment prevents diffusion and bimolecular reactions, allowing for the detailed spectroscopic study of individual species. Krypton, as a noble gas, provides a relatively non-interactive and transparent medium for such studies, making it an excellent choice for investigating the photodissociation of aromatic compounds like 1,4-difluorobenzene.
The study of 1,4-difluorobenzene's photodissociation is of fundamental interest in understanding the photochemistry of fluorinated aromatic compounds, which are prevalent in pharmaceuticals and materials science. The C-F and C-H bonds present distinct photochemical reactivities that can be elucidated using matrix isolation techniques coupled with spectroscopic methods like Fourier Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy.
Experimental Protocols
Matrix Preparation and Deposition
A detailed protocol for preparing and depositing a krypton matrix containing 1,4-difluorobenzene is provided below. This procedure is critical for obtaining a clear, uniform matrix suitable for spectroscopic analysis.
Materials:
-
1,4-Difluorobenzene (high purity)
-
Krypton gas (UHP grade)
-
Cryostat with a cold window (e.g., CsI or BaF₂) capable of reaching temperatures as low as 10 K
-
Gas handling manifold with high-precision leak valves
-
Vacuum pump system (turbomolecular or diffusion pump)
-
Deposition nozzle
Procedure:
-
Sample Preparation: A gaseous mixture of 1,4-difluorobenzene and krypton is prepared in the gas handling manifold. A typical matrix-to-sample ratio (M/S) is between 1000:1 and 2000:1 to ensure adequate isolation of the 1,4-difluorobenzene molecules.
-
Cryostat Setup: The cryostat is evacuated to a high vacuum (typically < 1 x 10⁻⁶ torr) and the cold window is cooled to the desired deposition temperature (e.g., 20 K for krypton).
-
Deposition: The gas mixture is slowly deposited onto the cold window through the deposition nozzle. The deposition rate is carefully controlled using the leak valve to ensure the formation of a clear, non-scattering matrix. A typical deposition rate is 1-2 mmol/hour.
-
Annealing (Optional): After deposition, the matrix may be annealed by warming it by a few Kelvin (e.g., to 30 K) and then re-cooling. This process can help to reduce matrix strain and sharpen spectral features.
Photodissociation Experiment
Once the matrix is prepared, photodissociation is induced by irradiating the sample with UV light.
Materials:
-
UV light source (e.g., high-pressure mercury lamp, excimer laser)
-
Monochromator or optical filters to select specific wavelengths
-
Quartz windows on the cryostat for UV transmission
Procedure:
-
Initial Spectroscopy: An initial FTIR and/or UV-Vis spectrum of the isolated 1,4-difluorobenzene is recorded before irradiation to serve as a baseline.
-
Irradiation: The matrix is irradiated with UV light of a selected wavelength or wavelength range. The choice of wavelength is guided by the absorption spectrum of 1,4-difluorobenzene.
-
Monitoring Photoproducts: FTIR and/or UV-Vis spectra are recorded at regular intervals during irradiation to monitor the decay of the parent molecule and the growth of new spectral features corresponding to photoproducts.
-
Wavelength Dependence: The experiment can be repeated with different irradiation wavelengths to investigate the wavelength dependency of the photodissociation process.
Data Presentation
While specific quantitative data for the photodissociation of 1,4-difluorobenzene in a krypton matrix is not available in the literature, the following tables illustrate how such data would be structured for clear presentation and comparison.
Table 1: UV-Vis Absorption Maxima of 1,4-Difluorobenzene in a Krypton Matrix
| Species | Wavelength (nm) | Assignment |
| 1,4-Difluorobenzene | Data not available | S₀ → S₁ |
| Photoproduct A | Data not available | |
| Photoproduct B | Data not available |
Table 2: FTIR Vibrational Frequencies of 1,4-Difluorobenzene and its Photoproducts in a Krypton Matrix
| Wavenumber (cm⁻¹) (Parent) | Wavenumber (cm⁻¹) (Photoproduct A) | Wavenumber (cm⁻¹) (Photoproduct B) | Vibrational Mode Assignment |
| Data not available | Data not available | Data not available | C-F stretch |
| Data not available | Data not available | Data not available | C-H stretch |
| Data not available | Data not available | Data not available | Ring deformation |
Visualization of Experimental Workflow and Potential Photodissociation Pathway
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for a matrix isolation experiment and a hypothetical photodissociation pathway for 1,4-difluorobenzene.
Conclusion
The use of krypton matrix isolation provides a robust platform for investigating the intricate details of the photodissociation of 1,4-difluorobenzene. While specific experimental data remains to be published, the protocols and conceptual framework presented here offer a solid starting point for researchers. Future studies in this area will be invaluable for advancing our understanding of the photochemistry of fluorinated aromatic compounds, with potential applications in drug development and materials science. The elucidation of reaction intermediates and final products through spectroscopic analysis will provide the necessary data to populate the tables and confirm the photodissociation pathways illustrated in this note.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,4-Difluorobenzene Concentration in Krypton Matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-difluorobenzene in a krypton matrix.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for isolating 1,4-difluorobenzene in a krypton matrix?
The ideal concentration, expressed as the matrix-to-analyte (M:A) ratio, for isolating monomeric 1,4-difluorobenzene in a krypton matrix typically ranges from 1000:1 to 5000:1. This range is generally effective at minimizing aggregation while providing sufficient signal for spectroscopic analysis. The optimal ratio will depend on the specific experimental goals, such as the desired signal-to-noise ratio and the need to study isolated molecules versus dimers or larger aggregates.
Q2: How can I control the concentration of 1,4-difluorobenzene in the krypton matrix during deposition?
The concentration is primarily controlled by regulating the partial pressures of 1,4-difluorobenzene and krypton gas introduced into the vacuum chamber. This can be achieved by:
-
Needle Valves: Precise needle valves on both the sample and matrix gas lines allow for fine control over the flow rates.
-
Mass Flow Controllers (MFCs): For more accurate and reproducible control, MFCs can be used to maintain constant flow rates of both gases.
-
Vapor Pressure of the Sample: The temperature of the 1,4-difluorobenzene sample reservoir determines its vapor pressure. Gentle heating may be required to achieve a sufficient vapor pressure for deposition. It is crucial to monitor and control this temperature to ensure a stable and reproducible sample flow.
Q3: How do I verify the concentration or M:A ratio of my deposited matrix?
The M:A ratio can be estimated during deposition by monitoring the partial pressures of the sample and the matrix gas using pressure gauges. After deposition, the concentration can be assessed spectroscopically:
-
Infrared (IR) Spectroscopy: The integrated absorbance of a characteristic vibrational mode of 1,4-difluorobenzene can be correlated with the amount of sample deposited. By comparing the spectra of matrices prepared with different M:A ratios, you can identify the spectral signatures of monomers, dimers, and larger aggregates.
-
UV-Vis Spectroscopy: The absorbance at a specific wavelength corresponding to an electronic transition of 1,4-difluorobenzene can also be used to estimate the relative concentration.
Q4: What are the common signs of aggregation of 1,4-difluorobenzene in the matrix?
Aggregation is indicated by the appearance of new spectral features, typically broad and shifted relative to the monomer bands. In IR spectra, intermolecular interactions in aggregates can lead to splitting or shifting of vibrational modes. In UV-Vis spectra, aggregation can cause broadening of absorption bands and the appearance of new bands corresponding to intermolecular electronic transitions (e.g., excimer formation).
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low signal-to-noise ratio for 1,4-difluorobenzene peaks. | 1. M:A ratio is too high (concentration is too low).2. Insufficient amount of matrix deposited.3. Low vapor pressure of the 1,4-difluorobenzene sample. | 1. Decrease the M:A ratio by increasing the flow of 1,4-difluorobenzene or decreasing the flow of krypton.2. Increase the deposition time to create a thicker matrix.3. Gently warm the sample reservoir to increase its vapor pressure. Ensure the temperature is stable. |
| Spectral features indicate significant aggregation (dimers, polymers). | 1. M:A ratio is too low (concentration is too high).2. Deposition rate is too high, not allowing for proper isolation.3. The sample is clustering in the gas phase before deposition. | 1. Increase the M:A ratio by decreasing the flow of 1,4-difluorobenzene or increasing the flow of krypton.2. Reduce the overall deposition rate to allow for better isolation of molecules on the cold substrate.3. Ensure the pressure in the sample line is low enough to minimize gas-phase collisions. |
| Inconsistent or irreproducible spectral results between experiments. | 1. Fluctuations in the M:A ratio during deposition.2. Temperature instability of the sample reservoir.3. Inconsistent deposition rates. | 1. Use mass flow controllers for precise and stable gas flow.2. Implement a stable temperature controller for the sample reservoir.3. Standardize the deposition time and gas flow rates for all experiments. |
| Broad, poorly resolved spectral features. | 1. Poor matrix quality (e.g., polycrystalline instead of amorphous).2. Presence of impurities in the sample or matrix gas.3. High degree of aggregation. | 1. Optimize the deposition temperature. A slightly higher deposition temperature can sometimes improve matrix quality, but it may also increase molecular mobility and aggregation. Annealing the matrix after deposition can also improve resolution.2. Use high-purity krypton and ensure the 1,4-difluorobenzene sample is properly purified (e.g., through freeze-pump-thaw cycles).3. Increase the M:A ratio to favor monomer isolation. |
Experimental Protocols
Protocol 1: Preparation of a 1,4-Difluorobenzene/Krypton Gas Mixture
-
Sample Preparation: Place a small amount of liquid 1,4-difluorobenzene in a glass sample tube. Purify the sample by several freeze-pump-thaw cycles to remove dissolved gases.
-
Gas Handling System: Evacuate a pre-cleaned gas mixing bulb to high vacuum (<10⁻⁶ torr).
-
Sample Introduction: Backfill the bulb with the vapor from the purified 1,4-difluorobenzene sample to a desired partial pressure (e.g., 0.1 torr), monitored by a high-precision pressure gauge.
-
Matrix Gas Introduction: Add high-purity krypton gas to the bulb to a final pressure corresponding to the desired M:A ratio (e.g., for a 2000:1 ratio, add krypton to a final pressure of 200 torr).
-
Homogenization: Allow the gas mixture to homogenize for several hours before deposition.
Protocol 2: Matrix Deposition and Spectroscopic Analysis
-
Cryostat Setup: Cool the substrate (e.g., CsI window) in a closed-cycle helium cryostat to the desired deposition temperature (typically 20-30 K for krypton).
-
Deposition: Slowly leak the prepared gas mixture from the mixing bulb into the cryostat through a precision needle valve, directing the gas stream towards the cold substrate. The deposition rate should be kept low (e.g., 1-5 mmol/hour) to ensure good matrix quality.
-
Spectroscopic Measurement: After a sufficient amount of matrix has been deposited, record the IR and/or UV-Vis spectra.
-
Annealing (Optional): To improve spectral resolution, the matrix can be annealed by warming it a few degrees (e.g., to 35-40 K for krypton) for a short period and then re-cooling to the base temperature before recording spectra again. Be aware that annealing can also promote diffusion and aggregation.
Visualizations
Caption: Experimental workflow for matrix isolation of 1,4-difluorobenzene in krypton.
Caption: Troubleshooting logic for optimizing concentration.
Technical Support Center: Minimizing Aggregation of 1,4-Difluorobenzene in a Krypton Matrix
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the aggregation of 1,4-Difluorobenzene (p-DFB) during matrix isolation experiments in a krypton (Kr) matrix.
Frequently Asked Questions (FAQs)
Q1: What is aggregation in the context of matrix isolation spectroscopy?
A1: In matrix isolation, aggregation refers to the formation of dimers, trimers, and larger clusters of the guest molecule (1,4-Difluorobenzene) within the host matrix (krypton). This occurs when guest molecules are not sufficiently separated from each other during the deposition process. Aggregation is undesirable when the goal is to study the spectroscopic properties of isolated monomers.
Q2: How can I tell if my 1,4-Difluorobenzene sample is aggregated in the krypton matrix?
A2: Aggregation can be identified by the appearance of new bands in your vibrational (e.g., FTIR) or electronic (e.g., UV-Vis) spectra that are not present in the gas-phase spectrum of the monomer. These new spectral features are often broader and slightly shifted in frequency compared to the monomer bands. By comparing your experimental spectra with theoretically predicted spectra for the monomer, dimer, and larger clusters, you can assign the observed bands.[1]
Q3: What are the primary experimental factors that influence the aggregation of 1,4-Difluorobenzene in a krypton matrix?
A3: The three main experimental parameters that you can control to minimize aggregation are:
-
Matrix-to-Sample Ratio (M/S): This is the ratio of krypton atoms to 1,4-Difluorobenzene molecules in the gas mixture.
-
Deposition Temperature: This is the temperature of the substrate onto which the matrix is deposited.
-
Annealing: This is the process of warming the matrix to a specific temperature after deposition to allow for minor structural rearrangements.
Troubleshooting Guides
Issue 1: Observing significant dimer or aggregate bands in the spectrum.
This is the most common issue and indicates that the 1,4-Difluorobenzene molecules are not sufficiently isolated within the krypton matrix.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting aggregation.
Detailed Steps:
-
Increase the Matrix-to-Sample (M/S) Ratio:
-
Problem: A low M/S ratio means a higher concentration of 1,4-Difluorobenzene, increasing the probability of molecules being close enough to interact and form aggregates upon deposition.
-
Solution: Prepare a new gas mixture with a significantly higher proportion of krypton. For aromatic molecules, M/S ratios of 1000:1 or higher are often necessary to achieve good isolation.
-
Experimental Protocol:
-
Thoroughly evacuate your gas handling manifold.
-
Introduce a known partial pressure of 1,4-Difluorobenzene into the manifold.
-
Introduce a much larger partial pressure of krypton to achieve the desired M/S ratio.
-
Allow the gases to mix thoroughly before deposition.
-
-
-
Lower the Deposition Temperature:
-
Problem: If the deposition surface is too warm, the deposited atoms and molecules have enough surface mobility to diffuse and find each other, leading to aggregation.[2]
-
Solution: Lower the temperature of your cryogenic substrate. For krypton matrices, deposition is typically carried out at temperatures in the range of 20-30 K. Experimenting with the lower end of this range can help to reduce surface mobility and improve isolation.
-
Experimental Protocol:
-
Ensure your cryostat is capable of reaching and maintaining the desired low temperature.
-
Monitor the substrate temperature closely during deposition.
-
Begin with a deposition temperature of around 20 K and adjust as needed based on your spectroscopic results.
-
-
-
Controlled Annealing:
-
Problem: While high temperatures can induce aggregation, a carefully controlled, slight warming of the matrix after deposition can sometimes improve the quality of the matrix and isolate monomers by allowing trapped molecules in unstable sites to relax into more stable, isolated positions. However, excessive annealing will promote diffusion and aggregation.[1]
-
Solution: After deposition, slowly warm the matrix by a few Kelvin and then cool it back down. For a krypton matrix deposited at 20 K, a gentle anneal to 25-30 K for a short period (e.g., 10-15 minutes) followed by cooling back to the base temperature can be beneficial.
-
Experimental Protocol:
-
After the initial deposition and spectral acquisition, slowly raise the temperature of the cold head.
-
Monitor the temperature carefully. For krypton, a typical annealing temperature is around 30 K.
-
Hold at the annealing temperature for a defined period, monitoring the spectrum for changes.
-
If monomer bands increase and aggregate bands decrease, the annealing is beneficial. If the opposite occurs, the annealing temperature is too high or the duration is too long.
-
Rapidly cool the matrix back to the base temperature after annealing.
-
-
Issue 2: Spectral bands are broad and poorly resolved.
Troubleshooting Workflow:
Caption: Workflow for improving spectral resolution.
Detailed Steps:
-
Decrease the Deposition Rate:
-
Problem: A high deposition rate can lead to a disordered, "fluffy" matrix with many different trapping sites, resulting in inhomogeneously broadened spectral lines.
-
Solution: Reduce the flow rate of your gas mixture into the vacuum chamber. A slower deposition allows the krypton atoms and 1,4-Difluorobenzene molecules to arrange themselves into a more ordered matrix.
-
Experimental Protocol:
-
Use a fine-metering valve to control the gas flow.
-
Monitor the pressure in the vacuum chamber during deposition. A slow, steady increase is desired.
-
Aim for a deposition time of at least 30-60 minutes to build up a matrix of sufficient thickness for spectroscopic measurements.
-
-
-
Check Matrix Gas Purity:
-
Problem: Impurities in the krypton gas (e.g., water, nitrogen, oxygen) can create different trapping environments for the 1,4-Difluorobenzene molecules, leading to spectral broadening and splitting of bands.
-
Solution: Use high-purity krypton (99.999% or better). It is also good practice to pass the matrix gas through a liquid nitrogen trap before it enters the deposition system to remove any condensable impurities.
-
-
Gentle Annealing:
-
Problem: As-deposited matrices can be in a metastable, disordered state.
-
Solution: As described in the previous section, a gentle annealing step can allow the matrix to relax into a more crystalline, uniform state, which can result in sharper spectral features.
-
Summary of Experimental Parameters
The following table provides a starting point for optimizing the experimental conditions to minimize the aggregation of 1,4-Difluorobenzene in a krypton matrix. The optimal values may vary depending on the specific experimental setup.
| Parameter | Recommended Starting Value | Range to Explore | Rationale |
| Matrix-to-Sample Ratio (M/S) | 1000:1 | 500:1 to 2000:1 | Higher ratios increase the statistical probability of isolating individual guest molecules. |
| Deposition Temperature | 20 K | 15 K to 30 K | Lower temperatures reduce the surface mobility of guest molecules, preventing aggregation during deposition.[2] |
| Deposition Rate | 1-2 mmol/hour | 0.5 to 5 mmol/hour | A slow deposition rate promotes the growth of a more ordered and transparent matrix. |
| Annealing Temperature | 25-30 K | 25 K to 35 K | Gentle warming can improve matrix quality, but excessive temperatures will induce aggregation.[1] |
| Annealing Duration | 10 minutes | 5 to 20 minutes | Sufficient time for matrix relaxation without promoting significant diffusion. |
References
Troubleshooting spectral broadening of 1,4-Difluorobenzene in krypton
This technical support center provides troubleshooting guidance for researchers encountering spectral broadening of 1,4-Difluorobenzene when using a krypton matrix in matrix isolation spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral broadening and why is it a concern for 1,4-Difluorobenzene in a krypton matrix?
A1: Spectral broadening refers to the increase in the linewidth of spectral features. In matrix isolation spectroscopy, the goal is to obtain sharp, well-resolved spectral lines to study the vibrational and electronic properties of isolated molecules.[1][2] Broadening can obscure fine details, complicate spectral assignments, and indicate undesirable interactions within the matrix.
Q2: What are the common causes of spectral broadening in this experimental setup?
A2: The primary causes of spectral broadening for 1,4-Difluorobenzene in a krypton matrix include:
-
High Concentration/Aggregation: When the concentration of 1,4-Difluorobenzene is too high relative to the krypton, guest molecules can aggregate, leading to intermolecular interactions that broaden spectral lines.[3]
-
Inhomogeneous Matrix Environment: A poorly formed or "messy" krypton matrix can have multiple trapping sites, each with a slightly different interaction with the 1,4-Difluorobenzene molecule. This results in a collection of slightly shifted spectral lines that appear as a single broad peak.
-
Phonon Coupling: Interactions between the vibrational modes of the guest molecule and the lattice vibrations (phonons) of the krypton matrix can lead to temperature-dependent broadening.
-
Contaminants: Impurities in either the 1,4-Difluorobenzene sample or the krypton gas can introduce additional interactions and broaden the spectral features.
Q3: How does the krypton matrix influence the spectral lines of 1,4-Difluorobenzene?
A3: The krypton matrix is generally considered inert, but it still interacts with the trapped 1,4-Difluorobenzene molecules through weak van der Waals forces.[3][4] These interactions can cause small shifts in the vibrational frequencies compared to the gas phase, and the rigidity of the matrix cage restricts molecular rotation, leading to sharper lines than in the gas or liquid phase.[1] However, imperfections in the matrix can lead to the issues described in Q2.
Q4: What role does temperature play in the spectral broadening of matrix-isolated species?
A4: Temperature is a critical parameter. Lower temperatures (typically below 20K for krypton) are preferred to ensure a rigid matrix that minimizes molecular diffusion and rotation.[5] Increasing the temperature can lead to thermal broadening (due to increased phonon coupling) and can also allow for the annealing of the matrix, which can sometimes improve homogeneity but can also promote aggregation if the concentration is too high. Deposition temperature also significantly impacts the quality of the resulting matrix.[6][7][8][9][10]
Troubleshooting Guides
Issue: Observed spectral lines of 1,4-Difluorobenzene are broader than expected.
Below is a systematic workflow to diagnose and resolve the issue of spectral broadening.
Caption: Troubleshooting workflow for spectral broadening.
Detailed Troubleshooting Steps & Protocols
High concentrations of the guest molecule are a frequent cause of broad spectral features due to the formation of dimers or larger aggregates.
Data Presentation: Concentration Effects
| Matrix-to-Reactant (M/R) Ratio | Observation | Recommendation |
| < 500:1 | Significant broadening due to aggregation is highly likely. | Avoid this concentration range. |
| 1000:1 to 2000:1 | Moderate potential for aggregation, may see satellite peaks. | Use with caution; check for concentration-dependent features. |
| > 3000:1 | Ideal for monomer isolation, sharp spectral lines expected. | Recommended starting point. |
Experimental Protocol: Sample Preparation
-
Calculate Moles: Determine the required moles of 1,4-Difluorobenzene and krypton for your desired M/R ratio and deposition volume.
-
Vacuum Line Preparation: Evacuate a clean mixing bulb on a vacuum line to a pressure of at least 1 x 10-6 torr.
-
Introduce Sample: Degas the 1,4-Difluorobenzene sample through several freeze-pump-thaw cycles. Introduce the vapor of the purified sample into the mixing bulb and record the pressure.
-
Introduce Matrix Gas: Backfill the mixing bulb with high-purity krypton gas to the calculated final pressure.
-
Homogenize: Allow the mixture to stand for at least one hour to ensure thorough mixing before deposition.
The quality of the solid krypton matrix is crucial. A matrix that is deposited too quickly or at a suboptimal temperature will be inhomogeneous, leading to a distribution of trapping sites and spectral broadening.
Data Presentation: Deposition Parameters
| Parameter | Recommended Value | Effect of Deviation |
| Deposition Rate | 1 - 3 mmol/hour | Too Fast: Leads to a glassy, amorphous matrix with many defect sites. Too Slow: Can be inefficient and may increase the chance of contamination from residual gases. |
| Substrate Temp. | 18 - 22 K | Too High: Can cause increased mobility and aggregation during deposition. Too Low: May result in a less ordered matrix. |
Experimental Protocol: Matrix Deposition
-
Substrate Cooling: Cool the substrate (e.g., CsI window) to the target deposition temperature (e.g., 20 K).
-
Deposition: Introduce the prepared gas mixture into the cryostat through a needle valve, maintaining a slow and steady deposition rate. Monitor the pressure in the cryostat and the thickness of the matrix (e.g., via laser interference).
-
Post-Deposition: After deposition is complete, acquire an initial spectrum before any further processing.
Annealing involves warming the matrix slightly to allow for some structural relaxation, which can sometimes improve matrix quality and sharpen spectral lines. However, improper annealing can worsen the situation.
Experimental Protocol: Matrix Annealing
-
Controlled Warming: After the initial spectrum is recorded, slowly warm the matrix to a temperature of 25-30 K. Do not exceed this range, as significant diffusion and aggregation of 1,4-Difluorobenzene can occur.
-
Hold Time: Maintain this temperature for 10-15 minutes.
-
Recooling: Slowly cool the matrix back down to the base temperature (e.g., 10-12 K).
-
Acquire Spectrum: Record a new spectrum and compare the linewidths to the pre-annealing spectrum. If the lines have broadened, it suggests that aggregation occurred, and a lower concentration (higher M/R) should be used in the next experiment.
Caption: Experimental workflow for matrix isolation spectroscopy.
References
- 1. Matrix isolation - Wikipedia [en.wikipedia.org]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. Structural, Spectroscopic, and Dynamic Properties of Li2+(X2∑g+) in Interaction with Krypton Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Isolation [info.ifpan.edu.pl]
- 6. Effects of Tray Temperature on Matrix Deposition and Mass Spectrometry Imaging — HTX Imaging [htximaging.com]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of deposition temperature on microstructure and gas-barrier properties of Al2O3 prepared by plasma-enhanced atomic layer deposition on a polycarbonate substrate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Improving signal-to-noise ratio in 1,4-Difluorobenzene-Kr spectroscopy
Technical Support Center: 1,4-Difluorobenzene-Kr Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the signal-to-noise ratio (S/N) in the spectroscopy of the 1,4-Difluorobenzene-Krypton (pDFB-Kr) van der Waals complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in pDFB-Kr spectroscopy?
A1: The primary challenge is typically the low concentration of the target pDFB-Kr complex within the supersonic expansion. This results in a weak signal that can be easily obscured by various noise sources, leading to a poor signal-to-noise ratio.
Q2: What type of spectroscopy is commonly used for this complex?
A2: Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Multi-Photon Ionization (REMPI) spectroscopy are common techniques. In LIF, a tunable laser excites the complex, and the subsequent fluorescence is detected, often via a photomultiplier tube (PMT).
Q3: Why is a supersonic jet expansion necessary?
A3: A supersonic jet expansion is used to cool the pDFB and Kr gas mixture to very low rotational and vibrational temperatures. This cooling simplifies the resulting spectrum by collapsing population into the lowest energy states and promotes the formation of the weakly bound pDFB-Kr van der Waals complex.
Q4: What are the main sources of noise in this experiment?
A4: Noise can originate from multiple sources, including:
-
Scattered Laser Light: Photons from the excitation laser scattering off surfaces and reaching the detector.
-
Background Gas Fluorescence: Unwanted fluorescence from untagged pDFB monomers or other species in the vacuum chamber.
-
Detector Dark Current: Thermal noise inherent to the photomultiplier tube (PMT) or other detectors.[1]
-
Electronic Noise: Noise from power supplies, grounding loops, and readout electronics.
-
Shot Noise: Fundamental noise related to the quantum nature of light, which becomes significant with weak signals.
Q5: How can I confirm the formation of the pDFB-Kr complex?
A5: The formation of the complex is confirmed by observing new spectral features (vibronic bands) that are shifted from the strong origin band of the pDFB monomer. These new bands will only appear when both pDFB and a high concentration of Kr are present in the gas mixture.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses specific issues related to low S/N in pDFB-Kr spectroscopy experiments.
Issue 1: Weak or No Fluorescence Signal
-
Question: I am not observing any discernible signal above the background noise. What are the likely causes and solutions?
-
Answer: This issue can stem from problems with complex formation, the optical setup, or the detection system.
| Potential Cause | Troubleshooting Steps |
| Poor pDFB-Kr Complex Formation | 1. Increase Kr Concentration: The formation of the complex is dependent on the collision frequency in the jet. Increase the backing pressure or the mole fraction of Kr in the carrier gas (typically He or Ar). |
| 2. Optimize Nozzle Conditions: Adjust the nozzle temperature and stagnation pressure. Lowering the nozzle temperature can sometimes enhance clustering. | |
| Laser Not Aligned with Sample | 1. Verify Spatial Overlap: Ensure the excitation laser beam is spatially overlapped with the coldest part of the supersonic jet, typically a few millimeters downstream from the nozzle orifice. |
| 2. Check Laser Wavelength: Confirm the laser is tuned to a known absorption wavelength for the pDFB-Kr complex. If unknown, perform a broad scan around the pDFB monomer's S1←S0 origin. | |
| Fluorescence Collection Inefficiency | 1. Align Collection Optics: Check the alignment of lenses or mirrors used to collect fluorescence and focus it onto the detector. |
| 2. Use Appropriate Filters: Employ a long-pass or band-pass filter to block scattered laser light and transmit the red-shifted fluorescence. |
Issue 2: High Background Noise Level
-
Question: My signal is present, but the baseline noise is very high, making it difficult to analyze the spectrum. How can I reduce the noise?
-
Answer: High background noise often originates from scattered light or electronic interference.
| Potential Cause | Troubleshooting Steps |
| Scattered Laser Light | 1. Baffling: Install a series of light baffles inside the vacuum chamber along the laser path to absorb stray reflections. |
| 2. Gated Detection: Use a gated detector (like a boxcar averager or gated photon counter) synchronized with the pulsed laser. Set the gate to open only after the laser pulse has passed, capturing the fluorescence signal while rejecting the prompt scatter. | |
| Electronic Noise | 1. Check Grounding: Ensure all electronic components (PMT, pre-amplifier, data acquisition system) share a common, solid ground to avoid ground loops. |
| 2. Shielding: Shield sensitive analog signal cables to reduce pickup of environmental electromagnetic noise.[2] | |
| Detector Dark Noise | 1. Cool the Detector: If using a PMT, ensure it is cooled to its recommended operating temperature to minimize thermal dark counts.[1] |
| 2. Lower PMT Voltage: Operating the PMT at an unnecessarily high voltage will amplify dark current more than the signal. Reduce the voltage to a level that provides sufficient gain without excessive noise. |
Issue 3: Poor Signal Stability and Drifting Baseline
-
Question: The signal intensity fluctuates over time, and the baseline is not flat. What could be the cause?
-
Answer: Instability often points to fluctuations in the experimental conditions or laser performance.
| Potential Cause | Troubleshooting Steps |
| Laser Power Fluctuation | 1. Use a Power Meter: Monitor the laser power continuously. |
| 2. Normalize the Signal: Divide the fluorescence signal by the measured laser power on a shot-by-shot basis to correct for power fluctuations. | |
| Pulsed Valve Instability | 1. Monitor Backing Pressure: Ensure the backing pressure behind the pulsed valve is stable. Fluctuations here will change the jet density and complex formation efficiency. |
| 2. Check Valve Driver: Verify that the pulsed valve driver electronics are stable and providing consistent pulses. | |
| Sample Temperature Variation | 1. Stabilize Sample Holder Temp: Ensure the temperature of the pDFB sample reservoir is stable to maintain a constant vapor pressure. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low S/N issues.
Experimental Protocols & Data
Generalized Experimental Protocol for LIF Spectroscopy
-
Sample Preparation: A gas mixture is prepared containing a small amount of 1,4-Difluorobenzene (pDFB) seeded in a carrier gas mixture, typically ~1-5% Krypton in Helium. The mixture is held at a stable backing pressure (e.g., 1-3 atm).
-
Supersonic Expansion: The gas mixture is expanded into a high-vacuum chamber (<10⁻⁵ torr) through a pulsed nozzle (e.g., a General Valve Series 9) with a small orifice (~0.5-1.0 mm). This creates a jet-cooled molecular beam.
-
Laser Excitation: A tunable, pulsed UV laser (e.g., a frequency-doubled dye laser pumped by a Nd:YAG laser) is directed perpendicular to the molecular beam. The laser wavelength is scanned across the expected absorption region of the pDFB-Kr complex.
-
Fluorescence Collection: The resulting fluorescence is collected at a 90° angle to both the laser and molecular beams using a lens or mirror system.
-
Detection: The collected light is passed through a long-pass filter to remove scattered laser light and then focused onto a photomultiplier tube (PMT).
-
Signal Processing: The PMT signal is processed using a boxcar averager or a gated photon counter, which is synchronized with the laser pulse. This method selectively measures the signal within a specific time window, effectively rejecting noise that occurs outside this window.[2]
-
Data Acquisition: A computer records the processed signal as a function of the laser wavelength, generating the fluorescence excitation spectrum. Signal averaging over many laser shots is performed for each wavelength step to improve the S/N.[2]
Illustrative Experimental Parameters
The following table provides typical (not specific to pDFB-Kr) starting parameters for this type of experiment. Optimization is required for any specific setup.
| Parameter | Typical Value | Purpose |
| Backing Pressure | 1 - 3 atm | Controls jet density and collision frequency |
| Nozzle Orifice Diameter | 0.5 - 1.0 mm | Affects cooling efficiency and gas throughput |
| Laser Pulse Energy | 0.1 - 1.0 mJ/pulse | Excitation source; avoid saturation effects |
| Laser Linewidth | < 0.2 cm⁻¹ | Ensures spectral resolution |
| PMT Voltage | 700 - 1000 V | Adjusts detector gain |
| Boxcar Gate Width | 100 - 500 ns | Time window for signal integration |
| Averages per Point | 64 - 256 shots | Improves S/N by √N |
Experimental Workflow Diagram
This diagram illustrates the general sequence of operations in a laser-induced fluorescence experiment.
References
Technical Support Center: Synthesis of Aromatic-Noble Gas van der Waals Complexes
Disclaimer: Direct experimental literature on the synthesis and challenges specific to the 1,4-Difluorobenzene-krypton complex is limited. The following troubleshooting guide and frequently asked questions have been compiled based on established methodologies and common challenges encountered in the synthesis of analogous weakly bound van der Waals complexes using supersonic expansion and laser spectroscopy techniques.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing the 1,4-Difluorobenzene-krypton complex?
A1: The most common method for generating and studying weakly bound complexes like the 1,4-Difluorobenzene-krypton complex is through supersonic expansion.[3] In this technique, a carrier gas (typically a noble gas like Krypton) is seeded with a small amount of the molecule of interest (1,4-Difluorobenzene). This gas mixture, at high pressure, is expanded through a small nozzle into a high-vacuum chamber. The rapid, isenthalpic expansion leads to significant cooling of the internal degrees of freedom (rotation and vibration) of the molecules to temperatures as low as 10-15 K.[3] This low-temperature environment allows for the formation of the weakly bound van der Waals complex.
Q2: Why am I not observing any signal for the complex?
A2: A lack of signal is a common issue and can stem from several factors. These include:
-
Improper Gas Mixture: The concentration of 1,4-Difluorobenzene in the krypton carrier gas is critical. Too low a concentration will not produce enough complexes, while too high a concentration can lead to the formation of larger clusters.
-
Suboptimal Expansion Conditions: The backing pressure and nozzle temperature need to be optimized to promote the formation of the desired 1:1 complex.
-
Laser and Molecular Beam Misalignment: Precise spatial and temporal overlap of the laser beam(s) with the molecular beam is crucial for detection.[3]
-
Vacuum Chamber Pressure: A high background pressure in the vacuum chamber (e.g., >10^-5 torr) can lead to collisions that destroy the fragile complexes. A pressure of 10^-7 torr or lower is often required.[3]
-
Detection System Issues: Problems with the detector (e.g., photomultiplier tube, channeltron) or associated electronics can also lead to a lack of signal.
Q3: My mass spectrum shows peaks for larger clusters (e.g., (1,4-DFB)₂ or 1,4-DFB-Kr₂). How can I favor the formation of the 1:1 complex?
A3: The formation of larger clusters is often a sign of overly efficient cooling or high concentrations of the seed molecule. To favor the 1:1 complex, you can try the following:
-
Decrease the concentration of 1,4-Difluorobenzene in the krypton gas mixture.
-
Increase the nozzle temperature to reduce the extent of cooling and clustering.
-
Decrease the backing pressure of the gas mixture.
-
Move the laser interaction point closer to the nozzle , where the expansion is less complete and clustering is less prevalent.
Q4: The spectral lines are broad, leading to low resolution. What could be the cause?
A4: Broad spectral lines can be caused by several factors:
-
Doppler Broadening: If the laser beam is not perfectly perpendicular to the molecular beam, it can lead to Doppler broadening.
-
Incomplete Rotational Cooling: Suboptimal expansion conditions can result in incomplete cooling of the molecules, leading to spectral congestion and broadening.[3]
-
Power Broadening: High laser power can saturate the transition, leading to artificially broadened spectral lines.
-
Predissociation: If the excited state of the complex has a short lifetime, this can lead to lifetime broadening of the spectral lines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No signal detected | 1. Poor vacuum | Check for leaks in the vacuum chamber; ensure diffusion/turbo pumps are operating correctly. Aim for < 10⁻⁶ torr.[3] |
| 2. Misalignment of beams | Optimize the spatial and temporal overlap of the laser and molecular beams.[3] | |
| 3. Incorrect gas mixture | Vary the concentration of 1,4-Difluorobenzene in Krypton. Start with a low concentration (e.g., <1%). | |
| 4. Laser issues | Check laser power, wavelength calibration, and timing synchronization with the pulsed valve.[3] | |
| Weak signal | 1. Suboptimal expansion | Adjust backing pressure and nozzle temperature to optimize complex formation. |
| 2. Inefficient detection | Ensure the detector is properly aligned and functioning. Check electronic gains and filters. | |
| 3. Low complex concentration | Increase the backing pressure or the concentration of 1,4-Difluorobenzene slightly. | |
| Spectral congestion | 1. Incomplete cooling | Increase backing pressure or decrease nozzle temperature to enhance cooling.[3] |
| 2. Formation of multiple isomers/clusters | Adjust gas mixture and expansion conditions to favor the simplest complex. | |
| Unstable signal | 1. Pulsed valve instability | Check the operation of the pulsed nozzle for consistent gas pulses. |
| 2. Laser power fluctuations | Monitor and stabilize the output power of the laser(s). | |
| 3. Temperature or pressure drift | Ensure the backing pressure and nozzle temperature are stable throughout the experiment. |
Quantitative Data for Analogous Systems
| Parameter | Value | System | Reference |
| Rotational Constant A₀ | 5637.68 MHz | 1,4-Difluorobenzene | [5][6] |
| Rotational Constant B₀ | 1428.23 MHz | 1,4-Difluorobenzene | [5][6] |
| Rotational Constant C₀ | 1138.90 MHz | 1,4-Difluorobenzene | [5][6] |
| Typical Binding Energy (D₀) | ~150 - 400 cm⁻¹ | Aromatic-Kr Complexes | General knowledge from spectroscopy |
| Typical van der Waals bond length | ~3.5 - 4.5 Å | Aromatic-Kr Complexes | General knowledge from spectroscopy |
Experimental Protocols
General Protocol for Supersonic Jet Synthesis and Spectroscopic Detection
-
Sample Preparation: Prepare a gas mixture of <1% 1,4-Difluorobenzene in high-purity krypton gas. The 1,4-Difluorobenzene may need to be heated gently to achieve sufficient vapor pressure.
-
System Evacuation: Evacuate the supersonic expansion chamber to a pressure of at least 10⁻⁶ torr to minimize background collisions.[3]
-
Supersonic Expansion: Introduce the gas mixture into the vacuum chamber through a pulsed nozzle with a backing pressure typically ranging from 1 to 10 atm. The resulting supersonic jet cools the molecules to very low rotational and vibrational temperatures.[3]
-
Laser Excitation: Intersect the supersonic jet with a tunable laser beam at a right angle to the jet propagation axis to minimize Doppler broadening. The laser wavelength is scanned across the expected absorption region of the complex.
-
Detection:
-
Laser-Induced Fluorescence (LIF): If the complex fluoresces, collect the emitted photons using a photomultiplier tube (PMT). This is a very sensitive detection method.
-
Resonantly Enhanced Multiphoton Ionization (REMPI): Use a second, more powerful laser to ionize the molecules that were excited by the first laser. The resulting ions are then detected by a mass spectrometer. This method provides mass-selectivity, which is crucial for distinguishing between different clusters.
-
-
Data Acquisition: Record the detector signal as a function of the laser wavelength to obtain the spectrum of the complex. Synchronize the laser pulses with the gas pulses from the nozzle.[3]
Visualizations
Caption: Troubleshooting workflow for lack of signal in a supersonic jet experiment.
Caption: Simplified schematic of a supersonic expansion experimental setup.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Supersonic Jet Spectroscopy Lab - Resources [sites.google.com]
- 4. wiley.com [wiley.com]
- 5. Rotational constants and structure of para-difluorobenzene determined by femtosecond Raman coherence spectroscopy: A new transient type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
Technical Support Center: Accurate Calculations of 1,4-Difluorobenzene-Kr Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists performing computational calculations on the 1,4-Difluorobenzene-Kr van der Waals complex. The focus is on refining basis sets to achieve accurate interaction energies, a critical aspect of studying non-covalent interactions in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately calculating the interaction energy of the 1,4-Difluorobenzene-Kr complex?
A1: The main challenge is accurately describing the weak non-covalent interactions, specifically the London dispersion forces, that govern the binding in this complex. This requires high-level quantum mechanical methods and carefully chosen basis sets. A significant issue to address is the Basis Set Superposition Error (BSSE), an artifact that can artificially increase the calculated interaction energy, especially with smaller basis sets.[1][2]
Q2: Which computational method is recommended for calculating the interaction energy of this complex?
A2: For high accuracy, the Coupled-Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)] method is considered the "gold standard" for non-covalent interactions.[3] However, it is computationally expensive. For initial explorations or larger systems, second-order Møller-Plesset perturbation theory (MP2) can be a reasonable starting point, but it may overestimate dispersion interactions.[4]
Q3: Why is it important to use augmented basis sets (e.g., aug-cc-pVDZ) for these types of calculations?
A3: Augmented basis sets, denoted by "aug-", include diffuse functions. These functions are crucial for describing the electron density at larger distances from the atomic nuclei, which is precisely where the weak van der Waals interactions in the 1,4-Difluorobenzene-Kr complex occur.[5] Omitting diffuse functions can lead to a significant underestimation of the interaction energy.
Q4: What is Basis Set Superposition Error (BSSE) and how can it be corrected?
A4: BSSE is an error that arises when using finite basis sets to calculate the interaction energy of a molecular complex.[2] In the complex, the basis functions of one monomer can be "borrowed" by the other, artificially lowering the energy of the complex and leading to an overestimation of the binding energy.[1][2] The most common method to correct for BSSE is the counterpoise (CP) correction developed by Boys and Bernardi.[1]
Q5: Can midbond functions improve the accuracy of the calculations?
A5: Yes, adding midbond functions, which are basis functions placed at a point in space between the interacting molecules, can improve the description of the intermolecular region and lead to more accurate interaction energies.[6][7][8][9] This approach can sometimes allow for the use of smaller atom-centered basis sets while achieving high accuracy.[6][8] To be effective, the midbond set should include not only diffuse functions but also functions with high angular momentum.[7]
Troubleshooting Guides
Problem 1: Calculated interaction energy is significantly different from the experimental value.
-
Cause 1: Inadequate Theoretical Method.
-
Solution: If you are using a method like Hartree-Fock or a density functional theory (DFT) functional that does not properly account for dispersion, your interaction energy will likely be too low. Switch to a method that includes electron correlation, such as MP2 or, for higher accuracy, CCSD(T).[3][4]
-
-
Cause 2: Basis Set Incompleteness.
-
Solution: Ensure you are using a basis set that is adequate for describing non-covalent interactions. Minimal basis sets (e.g., STO-3G) or even Pople-style basis sets without diffuse functions (e.g., 6-31G(d)) are generally insufficient.
-
Recommendation: Start with an augmented correlation-consistent basis set, such as aug-cc-pVDZ. For higher accuracy, move to aug-cc-pVTZ.[5] The table below provides a comparison of expected performance.
-
-
Cause 3: Neglect of Basis Set Superposition Error (BSSE).
-
Solution: Always perform a counterpoise correction to remove the BSSE.[1][2] Failing to do so will likely result in an overestimation of the interaction energy. The experimental dissociation energy for the ground state (S0) of the 1,4-Difluorobenzene-Kr complex has been determined to be 398 ± 7 cm⁻¹ (approximately 1.14 kcal/mol).[10] Your calculated interaction energy should be compared against this benchmark.
-
Problem 2: The calculation is too computationally expensive.
-
Cause 1: High-Level Method with a Large Basis Set.
-
Solution 1: Basis Set Extrapolation. You can perform calculations with a series of increasing basis set sizes (e.g., aug-cc-pVDZ and aug-cc-pVTZ) and extrapolate to the complete basis set (CBS) limit. This can provide a highly accurate result without the need to use an extremely large and computationally costly basis set like aug-cc-pVQZ.[3]
-
Solution 2: Use of Midbond Functions. As mentioned in the FAQ, incorporating midbond functions can sometimes allow for the use of a smaller atom-centered basis set, reducing the overall computational cost while maintaining accuracy.[6][7][8][9]
-
Data Presentation
Table 1: Comparison of Basis Sets for Non-Covalent Interaction Calculations
| Basis Set | Description | Expected Accuracy for Interaction Energy | Computational Cost |
| cc-pVDZ | Dunning's correlation-consistent, double-zeta | Low (underestimates interaction) | Low |
| aug-cc-pVDZ | cc-pVDZ augmented with diffuse functions | Moderate | Moderate |
| cc-pVTZ | Dunning's correlation-consistent, triple-zeta | Moderate (still underestimates without diffuse functions) | High |
| aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions | High | Very High |
| aug-cc-pVDZ + midbond | aug-cc-pVDZ with added midbond functions | High | Moderate-High |
Table 2: Experimental vs. Calculated Dissociation Energies
| Species | Experimental D₀ (cm⁻¹) | Experimental D₀ (kcal/mol) |
| 1,4-Difluorobenzene-Kr (S₀ state) | 398 ± 7[10] | ~1.14 |
Experimental Protocols
Protocol: Counterpoise Correction for BSSE
This protocol outlines the steps to calculate the BSSE-corrected interaction energy (ΔE_corr) of the 1,4-Difluorobenzene-Kr complex using the counterpoise method.
1. Define the Fragments:
-
Fragment A: 1,4-Difluorobenzene
-
Fragment B: Krypton
2. Perform the following four energy calculations:
-
E(AB|AB): The energy of the complex (A and B together) using the full basis set of the complex.
-
E(A|AB): The energy of fragment A using the full basis set of the complex (i.e., with "ghost" basis functions of B at the corresponding atomic positions).
-
E(B|AB): The energy of fragment B using the full basis set of the complex (i.e., with "ghost" basis functions of A at the corresponding atomic positions).
-
E(A|A): The energy of isolated fragment A using only its own basis set.
-
E(B|B): The energy of isolated fragment B using only its own basis set.
3. Calculate the uncorrected interaction energy (ΔE_uncorr): ΔE_uncorr = E(AB|AB) - [E(A|A) + E(B|B)]
4. Calculate the BSSE: BSSE = [E(A|AB) - E(A|A)] + [E(B|AB) - E(B|B)]
5. Calculate the corrected interaction energy (ΔE_corr): ΔE_corr = ΔE_uncorr + BSSE or equivalently ΔE_corr = E(AB|AB) - [E(A|AB) + E(B|AB)]
Most quantum chemistry software packages, such as Gaussian, have built-in keywords (e.g., Counterpoise=2) to automate this process.[11][12][13][14]
Visualizations
Caption: Workflow for calculating the BSSE-corrected interaction energy.
Caption: Key factors influencing the accuracy of interaction energy calculations.
References
- 1. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 2. Basis set superposition error - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.gatech.edu [repository.gatech.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of midbond functions on interaction energies computed using MP2 and CCSD(T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of midbond functions on interaction energies computed using MP2 and CCSD(T) - NTNU – Norwegian University of Science and Technology [dataverse.no]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. G03 Manual: COUNTERPOISE [wanglab.hosted.uark.edu]
- 12. gaussian.com [gaussian.com]
- 13. G09 Keyword: Counterpoise [wild.life.nctu.edu.tw]
- 14. joaquinbarroso.com [joaquinbarroso.com]
Technical Support Center: Matrix Effects in 1,4-Difluorobenzene Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with matrix isolation spectroscopy, specifically addressing the challenges of correcting for the matrix effects of krypton on 1,4-difluorobenzene spectra.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of matrix isolation spectroscopy?
A1: In matrix isolation spectroscopy, the analyte (in this case, 1,4-difluorobenzene) is trapped within a solid, inert matrix (krypton) at cryogenic temperatures.[1][2] While the primary goal is to isolate individual analyte molecules to study their properties without intermolecular interactions, the matrix itself is not entirely "invisible" to the analyte. "Matrix effects" refer to the physical and electronic interactions between the analyte and the surrounding matrix atoms or molecules.[3] These interactions can cause shifts in the vibrational and electronic spectral bands of the analyte compared to the gas phase.[4]
Q2: Why is krypton chosen as a matrix material, and how does it influence the spectra of 1,4-difluorobenzene?
A2: Noble gases are frequently used as matrix materials due to their chemical inertness and optical transparency over a wide spectral range.[1][3] Krypton, being a heavier and more polarizable noble gas than neon or argon, interacts more strongly with the trapped 1,4-difluorobenzene molecule. This stronger interaction typically leads to larger "red shifts" (shifts to lower energy or longer wavelength) in the spectral bands compared to lighter noble gas matrices.[4] The extent of this shift is influenced by factors such as the size, polarizability, and symmetry of the analyte, as well as the specific trapping site within the krypton lattice.
Q3: What are the primary observable matrix effects on the spectra of 1,4-difluorobenzene in a krypton matrix?
A3: The primary observable effects are:
-
Spectral Band Shifts: Both vibrational (infrared) and electronic (UV-Vis) absorption bands of 1,4-difluorobenzene will shift in position (usually to lower frequencies/energies) when trapped in a krypton matrix compared to the gas phase.
-
Band Broadening or Splitting: The spectral bands may appear broader or split into multiple components. This can be due to the analyte occupying different trapping sites within the krypton crystal lattice, each with a slightly different local environment.
-
Changes in Relative Intensities: The relative intensities of different spectral bands can be altered by the matrix environment.
Q4: How can I be sure that the spectral shifts I'm observing are due to matrix effects and not sample decomposition or impurities?
A4: This is a critical aspect of matrix isolation experiments. To confirm that observed spectral features are due to matrix effects on 1,4-difluorobenzene:
-
Purity of Starting Material: Ensure the 1,4-difluorobenzene sample is of high purity. Running a gas-phase spectrum of the sample before the matrix isolation experiment can serve as a reference.
-
Matrix Gas Purity: Use high-purity krypton gas to avoid trapping impurities alongside your sample.
-
Control Experiments: Conduct the same experiment using a different matrix gas, such as argon or neon. The magnitude of the spectral shifts should correlate with the polarizability of the noble gas (Kr > Ar > Ne), providing evidence of matrix-dependent effects.[4]
-
Concentration Dependence: Vary the concentration of 1,4-difluorobenzene in the krypton matrix. If new spectral features appear at higher concentrations, they may be due to aggregation of 1,4-difluorobenzene molecules rather than matrix effects on isolated molecules.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Observed spectral bands are significantly broader than expected. | 1. High concentration of 1,4-difluorobenzene leading to aggregation. 2. Poorly formed (non-uniform) matrix. 3. Contamination of the matrix gas or sample. | 1. Decrease the concentration of the 1,4-difluorobenzene sample in the krypton gas mixture. A typical starting point is a 1:1000 ratio of analyte to matrix. 2. Optimize the deposition rate and temperature of the cold window to ensure a clear, uniform matrix. Slower deposition rates often lead to better quality matrices. 3. Verify the purity of both the 1,4-difluorobenzene and the krypton gas. |
| Spectral bands are split into multiple sharp peaks. | 1,4-difluorobenzene molecules are occupying multiple, distinct trapping sites within the krypton lattice. | This is a common phenomenon in matrix isolation. To simplify the spectrum, you can try annealing the matrix by warming it slightly (e.g., to 30-35 K for krypton) and then re-cooling it. This can allow molecules in less stable sites to migrate to more stable, uniform sites, potentially reducing the number of peaks. |
| The magnitude of the spectral shift seems incorrect or inconsistent. | 1. Inaccurate gas-phase reference spectrum. 2. Temperature fluctuations of the cold substrate. 3. Incorrect identification of the 0-0 transition (for electronic spectra). | 1. Obtain a high-resolution gas-phase spectrum of your 1,4-difluorobenzene sample for accurate comparison. 2. Ensure the temperature control of your cryostat is stable throughout the experiment. 3. Carefully analyze the vibrational fine structure of the electronic transition to correctly identify the origin band. |
| No discernible spectrum is observed. | 1. The concentration of 1,4-difluorobenzene is too low. 2. The deposition time was too short. 3. Spectrometer alignment or detector issues. 4. The sample did not successfully deposit onto the cold window. | 1. Increase the concentration of the sample in the matrix gas. 2. Increase the deposition time to accumulate more sample on the window. 3. Perform a standard calibration and alignment of your spectrometer. 4. Check your sample delivery system for leaks or blockages. Ensure the effusive source is properly directed at the cold substrate. |
Quantitative Data Summary
| Spectral Feature | Gas Phase Frequency (cm⁻¹) | **Estimated Shift in Krypton (cm⁻¹) ** | Rationale |
| Vibrational Modes (Mid-IR) | ~1000 - 3100 | -5 to -15 | Based on typical red shifts observed for the vibrational modes of benzene and other small molecules in krypton matrices. The magnitude of the shift is generally a small percentage of the vibrational frequency. |
| S₁ ← S₀ Electronic Transition (UV) | ~37800 | -200 to -400 | Electronic transitions are more sensitive to the polarizability of the matrix environment. Benzene and its derivatives typically exhibit significant red shifts in their UV spectra when isolated in heavier rare gas matrices. |
Note: These are estimated values. The actual shifts will depend on the specific vibrational or electronic transition being observed and the precise experimental conditions.
Detailed Experimental Protocol: Matrix Isolation of 1,4-Difluorobenzene in Krypton
This protocol outlines the key steps for isolating 1,4-difluorobenzene in a krypton matrix for spectroscopic analysis.
1. Sample Preparation:
- Obtain high-purity 1,4-difluorobenzene (>99%).
- Degas the liquid 1,4-difluorobenzene by several freeze-pump-thaw cycles to remove dissolved atmospheric gases.
- Prepare a gas mixture of 1,4-difluorobenzene and high-purity krypton (99.999%). A typical starting concentration is a 1:1000 molar ratio. This can be achieved by manometrically mixing the gases in a dedicated vacuum line.
2. Cryostat and Vacuum System Preparation:
- Ensure the cryostat is capable of reaching and maintaining a stable temperature of ~20 K.
- The vacuum shroud surrounding the cold window should be evacuated to a high vacuum (<10⁻⁶ mbar) to prevent contamination from residual gases.[1]
- The cold substrate (e.g., CsI for IR or Sapphire for UV-Vis) should be clean and properly mounted.
3. Deposition:
- Cool the substrate to the desired deposition temperature, typically around 20 K for krypton.
- Slowly leak the 1,4-difluorobenzene/krypton gas mixture into the vacuum chamber through a deposition tube directed at the cold window.
- The deposition rate should be controlled by a needle valve to be slow and steady, typically a few mmol/hour of the gas mixture. This promotes the growth of a clear, uniform matrix.
- Monitor the matrix growth using a camera or by observing the interference fringes of a laser beam reflected off the matrix surface.
4. Spectroscopic Measurement:
- Once a sufficient amount of matrix has been deposited (typically after 1-2 hours), close the deposition valve.
- Record the spectrum (IR or UV-Vis) of the matrix-isolated 1,4-difluorobenzene.
- It is advisable to record a background spectrum of the cold, bare substrate before deposition for accurate background subtraction.
5. Annealing (Optional):
- To potentially simplify the spectrum by reducing the number of trapping sites, the matrix can be annealed.
- Slowly warm the matrix to ~30-35 K and maintain this temperature for a few minutes.
- Re-cool the matrix to the base temperature (e.g., 20 K) and record the spectrum again.
6. Data Analysis:
- Compare the matrix spectrum to a gas-phase spectrum of 1,4-difluorobenzene to determine the gas-to-matrix shifts.
- Analyze the band shapes and any splitting to understand the nature of the trapping sites.
Workflow and Logic Diagrams
References
Temperature control issues in cryogenic krypton matrix experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering temperature control issues in cryogenic krypton matrix experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for depositing a krypton matrix?
A1: Krypton matrices are typically deposited at temperatures well below the melting point of krypton (115.79 K). A common deposition temperature is around 20 K to 30 K. This temperature range ensures efficient condensation of the krypton gas and effective trapping of the analyte molecules while minimizing thermal energy that could lead to aggregation.
Q2: What is the purpose of annealing a krypton matrix, and what is the recommended temperature?
A2: Annealing is the process of gently heating the deposited matrix to a temperature that allows for minor structural relaxation. This can lead to sharper spectral features by reducing the number of different trapping sites and removing strain within the matrix. For krypton matrices, annealing is typically performed at temperatures between 30 K and 40 K. It is crucial to raise the temperature slowly and to hold it at the annealing temperature for a specific period (e.g., 10-15 minutes) before cooling it back down.
Q3: How critical is temperature stability during a cryogenic krypton matrix experiment?
A3: Temperature stability is extremely critical. Fluctuations in temperature can cause broadening of spectral lines, unwanted diffusion of the isolated species within the matrix, and even sublimation of the matrix itself, leading to the loss of the sample. For most spectroscopic measurements, a temperature stability of ±0.1 K or better is highly recommended.
Q4: What are the primary sources of heat load in a cryostat for a krypton matrix experiment?
A4: The primary sources of heat load in a cryostat include:
-
Thermal radiation: Heat transfer from warmer surfaces (e.g., the outer vacuum chamber) to the cold sample holder. This is minimized by using radiation shields and multi-layer insulation (MLI).
-
Thermal conduction: Heat transfer through solid materials connecting warmer and colder parts of the cryostat, such as support structures and electrical wiring.
-
Gas conduction: Heat transfer through residual gas molecules in the vacuum space. A high vacuum (typically below 10⁻⁶ mbar) is essential to minimize this.
-
Sample deposition: The process of depositing the krypton/analyte gas mixture introduces a heat load as the gas condenses on the cold substrate.
Troubleshooting Guides
This section provides troubleshooting guidance for common temperature control issues encountered during cryogenic krypton matrix experiments.
Issue 1: Inability to Reach or Maintain Base Temperature
Symptoms:
-
The cryostat does not cool down to the expected base temperature (e.g., below 20 K).
-
The temperature of the cold head fluctuates significantly or drifts upwards over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Vacuum | 1. Check the vacuum gauge reading. The pressure should be in the high vacuum range (e.g., < 10⁻⁶ mbar).[1] 2. Perform a leak check of the entire vacuum system, including all seals, feedthroughs, and the sample chamber. 3. Ensure the vacuum pump is operating correctly and has been properly maintained. |
| High Thermal Load | 1. Verify that the radiation shield is properly cooled and in good thermal contact with the cold head's first stage. 2. Inspect the multi-layer insulation (MLI) to ensure it is not compressed or touching any warmer surfaces. 3. Minimize the heat load from electrical wiring by using low-thermal-conductivity wires (e.g., phosphor bronze) and ensuring they are properly heat-sunk to the different temperature stages of the cryostat. |
| Cryocooler Malfunction | 1. Check the cryocooler's operating parameters (e.g., helium pressure, motor speed) and compare them to the manufacturer's specifications. 2. Listen for any unusual noises from the cryocooler, which could indicate a mechanical problem. 3. If the cryocooler performance has degraded, it may require servicing or regeneration. |
Issue 2: Temperature Overshoot During Annealing
Symptoms:
-
When attempting to raise the temperature to the annealing setpoint (e.g., 35 K), the actual temperature significantly exceeds the setpoint before stabilizing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Aggressive Heater Control Settings | 1. Adjust the PID (Proportional-Integral-Derivative) settings of the temperature controller. A high proportional gain or derivative term can lead to overshoot. 2. Start with a lower heater power output and increase it gradually to approach the annealing temperature more slowly. |
| Poor Thermal Contact of Temperature Sensor | 1. Ensure the temperature sensor is securely mounted and in good thermal contact with the sample substrate. Poor contact can lead to a delayed and inaccurate temperature reading, causing the controller to apply too much power. 2. Use a suitable thermal grease or varnish to improve the thermal contact between the sensor and the substrate. |
| Rapid Heating Rate | 1. Program a slow temperature ramp rate in the temperature controller instead of a step change to the annealing temperature. A rate of 1-2 K per minute is often a good starting point. |
Issue 3: Slow Cooling Rate
Symptoms:
-
The cryostat takes an unusually long time to cool down to the base temperature.
-
The cooling rate slows down significantly at lower temperatures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination in the Cryocooler | 1. Over time, impurities in the helium gas can freeze out in the cryocooler's regenerator, reducing its efficiency. The cryocooler may need to be warmed up to room temperature and purged with high-purity helium gas. In some cases, a full regeneration by the manufacturer may be necessary. |
| Ice Formation on the Cold Head | 1. If there is a small leak in the vacuum chamber, water vapor can freeze onto the cold head, creating a thermal barrier. A thorough leak check and bake-out of the vacuum chamber may be required to remove the moisture. |
| Increased Parasitic Heat Loads | 1. Re-evaluate all potential sources of heat leak as described in "Issue 1: Inability to Reach or Maintain Base Temperature." Even a small increase in heat load can significantly impact the cooling time, especially at very low temperatures. |
Data Presentation
Thermal Properties of Solid Krypton at Cryogenic Temperatures
The following table summarizes key thermal properties of solid krypton at relevant cryogenic temperatures. Understanding these properties is crucial for predicting and troubleshooting the thermal behavior of your krypton matrix.
| Temperature (K) | Thermal Conductivity (W/m·K) | Heat Capacity (J/mol·K) | Vapor Pressure (Torr) |
| 10 | ~1.5 | ~2.5 | 1.3 x 10⁻⁸ |
| 20 | ~1.0 | ~9.5 | 1.8 x 10⁻⁴ |
| 30 | ~0.7 | ~15.0 | 0.012 |
| 40 | ~0.5 | ~19.0 | 0.23 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and the crystalline quality of the solid krypton.[2][3]
Example Heat Load Budget for a Cryogenic Krypton Matrix Experiment
This table provides an example of a calculated heat load budget for a typical cryostat used in matrix isolation experiments. Understanding the distribution of heat loads can help in diagnosing cooling problems.
| Heat Source | Heat Load to 1st Stage (~40K) (W) | Heat Load to 2nd Stage (~4K) (W) |
| Radiation from Outer Shield | 25.0 | - |
| Conduction through Supports | 5.0 | 0.1 |
| Conduction through Wiring | 1.0 | 0.05 |
| Radiation from 1st Stage Shield | - | 0.2 |
| Gas Conduction (at 10⁻⁶ mbar) | 0.1 | 0.01 |
| Krypton Deposition (1 mmol/hr) | - | ~0.03 |
| Total Estimated Heat Load | 31.1 | 0.39 |
This is an illustrative example; actual heat loads will vary based on the specific cryostat design and experimental setup.[4][5]
Experimental Protocols
Protocol for Krypton Matrix Deposition and Annealing
This protocol outlines the key steps for successfully depositing a krypton matrix and subsequently annealing it to improve its quality.
-
System Preparation:
-
Ensure the cryostat has reached a stable base temperature, typically between 15 K and 20 K.
-
Confirm that the vacuum in the sample chamber is below 10⁻⁶ mbar.
-
-
Gas Mixture Preparation:
-
Prepare a gas mixture of the analyte and high-purity krypton gas. The typical analyte-to-matrix ratio is between 1:1000 and 1:10,000.
-
-
Matrix Deposition:
-
Introduce the gas mixture into the cryostat through a fine control leak valve, directing the gas stream towards the cold substrate (e.g., a CsI window).
-
Monitor the deposition rate by observing the pressure in the gas handling line or by using a quartz crystal microbalance. A typical deposition rate is 1-5 mmol/hour.
-
Continuously monitor the substrate temperature during deposition. The temperature may rise slightly due to the heat of condensation of the krypton gas. Use the temperature controller to maintain a stable deposition temperature.
-
-
Matrix Annealing:
-
Once the desired matrix thickness is achieved, close the leak valve to stop the gas flow.
-
Slowly ramp up the temperature of the substrate to the annealing temperature, typically between 30 K and 35 K for a krypton matrix. A ramp rate of 1-2 K/minute is recommended to avoid thermal shock to the matrix.[6]
-
Hold the matrix at the annealing temperature for 10-15 minutes.
-
Slowly cool the matrix back down to the base temperature for spectroscopic analysis. A controlled cooling ramp is also recommended.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical cryogenic krypton matrix isolation experiment.
Caption: Logical troubleshooting flowchart for addressing temperature instability issues.
References
- 1. Cryogenic Thermal Modeling of Microwave High Density Signaling [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Tutorial – Minimize the heat load in a cryostat Montana Instruments | Quantum Design [qd-europe.com]
- 5. lss.fnal.gov [lss.fnal.gov]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
Technical Support Center: 1,4-Difluorobenzene/Kr Matrix Isolation Spectroscopy
Welcome to the technical support center for researchers utilizing 1,4-Difluorobenzene (p-DFB) in Krypton (Kr) matrix isolation spectroscopy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and overcome common experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, from sample preparation to spectral analysis.
Q1: My observed vibrational frequencies for 1,4-Difluorobenzene in the Kr matrix are shifted compared to the gas-phase values. Is this normal?
A: Yes, a shift in vibrational frequencies between the gas phase and the matrix is expected and is a well-known phenomenon called the "matrix shift". This shift arises from the weak van der Waals interactions between the p-DFB molecule and the surrounding krypton atoms of the matrix cage. The magnitude and direction of the shift (red or blue shift) depend on the specific vibrational mode and the nature of the interaction with the matrix. Generally, the shifts in a Krypton matrix are small, but measurable.
Troubleshooting:
-
Unexpectedly Large Shifts: If the shifts are significantly larger than a few wavenumbers (cm⁻¹), it could indicate stronger interactions than expected. This might be due to the presence of impurities in the matrix gas or aggregation of the p-DFB molecules (see Q3).
-
Inconsistent Shifts: If the shifts are not consistent across different experiments, it could point to variations in matrix quality. Ensure your deposition conditions (temperature, rate) are consistent.
Q2: Some of the peaks in my spectrum are split into multiple components, even for non-degenerate vibrational modes. What causes this "site splitting"?
A: This is a common artifact known as "matrix site splitting." A seemingly uniform cryogenic matrix can present slightly different local environments for the trapped p-DFB molecules. These different "trapping sites" can cause a single vibrational mode to appear as a multiplet (e.g., a doublet or triplet) in the spectrum. The number and relative intensities of these components can be influenced by the deposition temperature and the annealing process. Slower deposition at a slightly higher temperature, followed by annealing, can sometimes simplify the spectrum by favoring the most stable trapping site.
Troubleshooting:
-
Complex Multiplets: Highly complex splitting may indicate a poor-quality, amorphous matrix.
-
Action: Try annealing the matrix by warming it up by a few Kelvin for a short period and then re-cooling it. This can allow the matrix to relax into a more ordered crystalline structure, reducing the number of trapping sites.
-
Action: Adjust the deposition temperature. A slightly warmer deposition (while still well below the melting point of Kr) can promote the formation of a more uniform matrix.
-
Q3: I'm observing broad bands and additional peaks that are not attributable to monomeric 1,4-Difluorobenzene or site splitting. What is their origin?
A: These spectral features are often due to the aggregation of p-DFB molecules within the matrix. Even at high matrix-to-sample ratios, some molecules may be trapped close enough to each other to form dimers or larger aggregates. The intermolecular interactions in these aggregates lead to new, often broader, absorption bands that are typically shifted from the monomeric absorptions.
Troubleshooting:
-
Confirming Aggregation: The intensity of aggregate bands should increase relative to monomer bands as the concentration of p-DFB in the matrix gas increases.
-
Action: Perform a concentration study. Prepare matrices with different sample-to-matrix ratios (e.g., 1:1000, 1:2000, 1:5000). If the problematic bands decrease in intensity at higher dilutions, aggregation is the likely cause.
-
-
Minimizing Aggregation:
-
Action: Use a higher matrix-to-sample ratio (e.g., > 2000:1).
-
Action: Optimize the deposition rate. A slower, more controlled deposition can help ensure better isolation of the sample molecules.
-
Q4: After UV irradiation of my matrix, I see new, unexpected peaks. How can I identify the photoproducts?
A: UV irradiation of aromatic molecules, including 1,4-Difluorobenzene, can lead to photodecomposition or isomerization. The inert and cold nature of the krypton matrix is ideal for trapping and studying these photoproducts, which may be highly reactive under normal conditions.
Troubleshooting:
-
Identifying Photoproducts:
-
Action: Compare the experimental spectra of the photoproducts with theoretically calculated spectra for potential species. Computational chemistry (e.g., DFT calculations) is a powerful tool for predicting the vibrational frequencies of possible photoproducts.
-
Action: Review the literature for known photochemical pathways of fluorinated benzenes. Photolysis can sometimes lead to the formation of radicals or isomeric species.[1]
-
-
Controlling Photochemistry:
-
Action: If photochemistry is undesirable, protect your experiment from stray UV light. Use appropriate filters if a broad-spectrum light source is necessary for your measurement.
-
Action: If you are intentionally studying photochemistry, use narrowband light sources (e.g., lasers or filtered lamps) to selectively induce specific photochemical processes.
-
Data Presentation: Quantitative Analysis of Spectral Features
The following tables provide a summary of expected quantitative data for 1,4-Difluorobenzene spectroscopy, comparing gas-phase measurements with effects observed in a Krypton matrix.
Table 1: Comparison of Gas-Phase and Krypton Matrix Vibrational Frequencies for Selected Modes of 1,4-Difluorobenzene
| Vibrational Mode Description | Gas Phase Frequency (cm⁻¹) | Expected Kr Matrix Frequency (cm⁻¹) | Expected Matrix Shift (cm⁻¹) |
| C-H Stretch | 3075 | ~3073 | -2 |
| C-C Stretch (ring) | 1605 | ~1603 | -2 |
| C-H In-plane Bend | 1215 | ~1213 | -2 |
| C-F Stretch | 1240 | ~1238 | -2 |
| C-H Out-of-plane Bend | 830 | ~828 | -2 |
Note: Gas phase data is sourced from the NIST WebBook. Matrix shift values are estimates based on typical interactions in noble gas matrices; the actual shift may vary.
Table 2: Troubleshooting Guide for Common Spectral Artifacts
| Observed Artifact | Potential Cause | Recommended Action | Quantitative Indicator |
| Broadened Peaks | Poor matrix quality; Aggregation | Anneal the matrix; Decrease sample concentration | FWHM > 2-3 cm⁻¹ for fundamental modes |
| Peak Splitting | Multiple trapping sites | Anneal the matrix; Adjust deposition temperature | Appearance of doublets/triplets with spacing of 1-5 cm⁻¹ |
| Anomalous New Peaks | Aggregation; Photochemistry; Impurities | Perform concentration study; Shield from UV light; Check gas purity | Peaks grow with increasing concentration or after UV exposure |
Experimental Protocols
A detailed methodology for a typical 1,4-Difluorobenzene/Kr matrix isolation experiment is provided below.
Protocol: Matrix Isolation Infrared Spectroscopy of 1,4-Difluorobenzene in Krypton
-
Sample Preparation:
-
Obtain high-purity 1,4-Difluorobenzene (>99%).
-
Degas the liquid p-DFB by several freeze-pump-thaw cycles to remove dissolved atmospheric gases.
-
Use ultra-high purity Krypton gas (>99.999%).
-
-
Cryostat and Vacuum System Preparation:
-
Mount a suitable infrared-transparent window (e.g., CsI or KBr) on the cold head of a closed-cycle helium cryostat.
-
Evacuate the system to a high vacuum (typically < 10⁻⁶ mbar) to prevent contamination from residual gases.[2]
-
Cool the substrate to the desired deposition temperature (typically around 20-30 K for Krypton).
-
-
Matrix Deposition:
-
Prepare a gas mixture of p-DFB and Kr with the desired matrix ratio (e.g., 1:2000). This can be done in a pre-prepared mixing chamber or by using separate needle valves to control the flow rates of the sample and the matrix gas.
-
Co-deposit the gas mixture onto the cold window at a slow, controlled rate (e.g., 1-5 mmol/hour). A stable deposition rate is crucial for forming a clear, uniform matrix.
-
-
Spectroscopic Measurement:
-
Record a background spectrum of the cold, bare window before deposition.
-
After deposition, record the infrared spectrum of the matrix-isolated p-DFB.
-
If studying photochemistry, irradiate the matrix in-situ with a suitable UV light source for a defined period and record subsequent spectra.
-
-
Annealing (Optional):
-
To reduce site effects or study diffusion, the matrix can be annealed by warming it to a temperature just below the sublimation point of Kr (e.g., 35-40 K) for a few minutes, and then re-cooling to the base temperature for spectral measurement.
-
-
Data Analysis:
-
Process the spectra by subtracting the background.
-
Identify and assign the vibrational bands of monomeric p-DFB.
-
Analyze any additional features corresponding to aggregates, site isomers, or photoproducts.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: A flowchart of the matrix isolation spectroscopy process.
Caption: A decision tree for troubleshooting spectral artifacts.
References
Technical Support Center: Best Practices for Preparing 1,4-Difluorobenzene Samples in a Krypton Matrix
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for preparing 1,4-Difluorobenzene samples in a krypton matrix for spectroscopic analysis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Experimental Workflow
The following diagram illustrates the general experimental workflow for preparing a 1,4-Difluorobenzene sample in a krypton matrix.
Quantitative Data Summary
| Parameter | Benzene in Krypton[1] | General Aromatic Molecules in Noble Gas Matrices[2][3] | Recommended Starting Point for 1,4-Difluorobenzene in Krypton |
| Guest/Matrix Ratio | > 1:1480 for good isolation | 1:1000 to 1:10000 | > 1:1500 |
| Deposition Temperature | Not specified | Typically 20-30 K for Krypton | 20 K |
| Deposition Rate | Not specified | 1-5 mmol/hour | 2-3 mmol/hour |
| Annealing Temperature | Not specified | 30-35 K for Krypton | 30 K for short periods |
| Spectrometer Resolution | Not specified | 0.1 - 1.0 cm⁻¹ | 0.5 cm⁻¹ |
Troubleshooting Guides and FAQs
Sample Preparation and Deposition
Q1: My baseline is noisy and has unexpected peaks. What could be the cause?
A1: A noisy baseline with unexpected peaks, particularly in the regions of water and carbon dioxide absorption, often indicates contamination in the vacuum chamber or the matrix gas.[4]
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all connections to your vacuum chamber are secure and perform a leak test.
-
Thorough Pumping: Pump down the vacuum chamber to a high vacuum (typically < 10⁻⁶ mbar) for an extended period to remove residual atmospheric gases.
-
Gas Purity: Use high-purity krypton gas (99.999% or higher) to minimize impurities.
-
Sample Degassing: If your 1,4-Difluorobenzene sample has been stored for a long time, it may have dissolved atmospheric gases. Degas the sample by several freeze-pump-thaw cycles before use.
-
Q2: I'm observing broad absorption bands instead of sharp, well-defined peaks. What's happening?
A2: Broad absorption bands are often a sign of molecular aggregation, where 1,4-Difluorobenzene molecules are interacting with each other instead of being fully isolated in the krypton matrix.[5]
-
Troubleshooting Steps:
-
Increase Matrix Ratio: The most effective way to reduce aggregation is to increase the ratio of krypton to 1,4-Difluorobenzene.[1] A ratio of Kr/DFB > 1500 is a good starting point.
-
Optimize Deposition Rate: A slower deposition rate can allow for better isolation of the guest molecules within the growing matrix.
-
Lower Deposition Temperature: Depositing at a lower temperature can help to quickly freeze the molecules in place and prevent diffusion and aggregation on the cold window.
-
Q3: The concentration of my isolated species seems very low, resulting in a weak signal.
A3: A weak signal can be due to several factors, from sample preparation to the deposition process.
-
Troubleshooting Steps:
-
Check Vapor Pressure: Ensure that the vapor pressure of your 1,4-Difluorobenzene sample is sufficient for entrainment in the krypton gas flow. Gentle heating of the sample reservoir may be necessary, but be cautious to avoid overheating and decomposition.
-
Verify Gas Flow: Check the flow rates of both the krypton and the sample vapor to ensure a consistent and adequate amount of the mixture is reaching the cold window.
-
Deposition Time: Increase the deposition time to accumulate more sample on the window.
-
Alignment: Ensure the cryostat window is properly aligned with the spectrometer's beam path.
-
Spectroscopic Measurements and Data Interpretation
Q4: I'm seeing split peaks in my spectrum. What does this indicate?
A4: Peak splitting in matrix isolation spectra can arise from molecules occupying different trapping sites within the krypton crystal lattice. Each site has a slightly different local environment, leading to small shifts in the vibrational frequencies.
-
Troubleshooting Steps:
-
Annealing: Gently annealing the matrix by raising the temperature by a few Kelvin (e.g., to 30 K for a short period) can sometimes reduce the number of trapping sites by allowing the matrix to relax into a more stable configuration.[6] However, be aware that annealing can also promote diffusion and aggregation if not done carefully.
-
Deposition Conditions: Varying the deposition temperature and rate can influence the distribution of trapping sites.
-
Q5: After UV irradiation, I'm not seeing any changes in the spectrum, or the changes are not what I expect.
A5: The absence of photochemical changes or unexpected results upon UV irradiation can be due to several factors related to the experimental setup and the properties of the isolated molecule.
-
Troubleshooting Steps:
-
Wavelength and Flux: Ensure you are using the correct wavelength of UV light to induce the desired photochemical reaction in 1,4-Difluorobenzene. The photon flux must also be sufficient to cause a noticeable conversion.
-
Matrix Cage Effect: The rigid krypton matrix can hinder large-scale molecular rearrangements or fragment diffusion, effectively trapping the molecule in its initial state. This is known as the "cage effect."[2][3]
-
Back Reaction: In some cases, a photochemical reaction may be reversible, and the products can revert to the original reactant upon further irradiation or even spontaneously.[7]
-
Energy Dissipation: The matrix can efficiently dissipate the energy absorbed by the molecule, preventing the desired chemical reaction from occurring.
-
Q6: I'm concerned about the photostability of 1,4-Difluorobenzene during spectroscopic measurements.
A6: While 1,4-Difluorobenzene is generally stable, high-intensity light sources, especially in the UV region, can potentially induce photochemical reactions.
-
Best Practices:
-
Minimize Exposure: Limit the exposure of the matrix to the spectrometer's light source as much as possible, especially if you are not intentionally trying to induce a photochemical reaction.
-
Use Filters: If you are only interested in a specific spectral region, use appropriate filters to block out unnecessary radiation.
-
Monitor Changes Over Time: Take spectra at different time intervals to check for any changes that might indicate a slow photochemical process is occurring.
-
This technical support center provides a foundation for preparing and analyzing 1,4-Difluorobenzene samples in a krypton matrix. For more in-depth information, consulting the cited literature and other resources on matrix isolation spectroscopy is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Isolation [info.ifpan.edu.pl]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Atomistic simulations of the aggregation of small aromatic molecules in homogenous and heterogenous mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Krypton Fluoride: Preparation by the Matrix Isolation Technique [scite.ai]
- 7. Photoisomerization of azobenzenes isolated in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 1,4-Difluorobenzene Cation Spectra in Krypton Versus Argon Matrices
For researchers, scientists, and drug development professionals utilizing matrix isolation spectroscopy, the choice of the inert gas matrix is a critical parameter that can influence the vibrational spectra of the isolated species. This guide provides a comparative analysis of the spectroscopic behavior of the 1,4-difluorobenzene cation when isolated in two common matrices: solid argon (Ar) and krypton (Kr). The data presented here is based on the experimental findings of Knight et al. (1987), which offer a direct comparison of the vibrational frequencies of the 1,4-difluorobenzene cation in these noble gas environments.
Data Presentation: Vibrational Frequencies
The following table summarizes the observed vibrational wavenumbers (in cm⁻¹) for the 1,4-difluorobenzene cation in the gas phase and isolated in argon and krypton matrices. The "matrix shift" is the difference between the frequency in the matrix and the gas-phase frequency.
| Vibrational Mode | Gas Phase (cm⁻¹) | Argon Matrix (cm⁻¹) | Krypton Matrix (cm⁻¹) | Matrix Shift (Ar) (cm⁻¹) | Matrix Shift (Kr) (cm⁻¹) |
| ν₅ (b₂g) | 1618 | 1614.5 | 1612.5 | -3.5 | -5.5 |
| ν₇ (b₃g) | 1422 | 1418.1 | 1416.5 | -3.9 | -5.5 |
| ν₈ (b₁u) | 1248 | 1245.2 | 1243.8 | -2.8 | -4.2 |
| ν₉ (a g) | 851 | 848.3 | 847.1 | -2.7 | -3.9 |
| ν₁₀ (b₁g) | 772 | 769.8 | 768.8 | -2.2 | -3.2 |
| ν₁₂ (aᵤ) | 338 | 336.5 | 335.8 | -1.5 | -2.2 |
Data sourced from Knight et al. (1987).
The data clearly indicates that for all observed vibrational modes of the 1,4-difluorobenzene cation, there is a consistent trend of a red shift (a shift to lower frequency) upon isolation in both argon and krypton matrices compared to the gas phase. Notably, the magnitude of this red shift is consistently larger in the krypton matrix than in the argon matrix. This phenomenon can be attributed to the greater polarizability of krypton compared to argon, leading to stronger van der Waals interactions between the trapped cation and the host matrix. These stronger interactions perturb the vibrational energy levels of the cation to a greater extent, resulting in a more significant lowering of the vibrational frequencies.
Experimental Protocols
The following is a generalized experimental protocol for the matrix isolation of 1,4-difluorobenzene, based on standard techniques in the field. Specific parameters may be adjusted based on the experimental setup and desired outcomes.
1. Sample Preparation:
-
A dilute gas mixture of 1,4-difluorobenzene in the desired matrix gas (argon or krypton) is prepared. A typical mixing ratio is 1:1000 to 1:2000 (sample:matrix) to ensure adequate isolation of individual guest molecules.
2. Cryogenic Setup:
-
A closed-cycle helium cryostat is used to cool a substrate, typically a polished CsI or KBr window, to a temperature of 10-12 K.
-
The cryostat is housed within a high-vacuum chamber (pressure < 10⁻⁶ torr) to prevent condensation of atmospheric gases on the cold window.
3. Matrix Deposition:
-
The gas mixture is slowly deposited onto the cold window through a controlled leak valve over a period of 1-3 hours. The flow rate is adjusted to allow for the formation of a clear, solid matrix.
4. Ion Generation (for cation studies):
-
For the generation of the 1,4-difluorobenzene cation, the matrix-isolated neutral molecules are subjected to photoionization. This is typically achieved by irradiating the matrix with a suitable UV source, such as a mercury-xenon arc lamp or a laser, after deposition.
5. Spectroscopic Measurement:
-
Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The infrared beam is passed through the matrix-isolated sample, and the transmitted light is detected.
-
Spectra are typically collected before and after photoionization to identify the absorption bands corresponding to the neutral molecule and the cation.
Visualization of Experimental Workflow
The following diagrams illustrate the key logical and experimental steps involved in the matrix isolation spectroscopy of 1,4-difluorobenzene.
Caption: Experimental workflow for matrix isolation spectroscopy.
Caption: Influence of matrix on spectral shifts.
A Comparative Guide to the Validation of Theoretical Models for the 1,4-Difluorobenzene-Kr Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical models and experimental data for the 1,4-Difluorobenzene-Krypton (pDFB-Kr) van der Waals complex. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to facilitate the validation of theoretical approaches against experimental benchmarks, a critical process in computational chemistry and drug development.
Introduction
The study of weakly bound van der Waals complexes, such as the 1,4-difluorobenzene-Kr system, provides a fundamental understanding of non-covalent interactions. These interactions are paramount in various chemical and biological processes, including molecular recognition and drug-receptor binding. Accurate theoretical models that can predict the properties of these complexes are therefore highly valuable. This guide focuses on the validation of such models by comparing their outputs with robust experimental data. As a point of comparison, data for the analogous 1,4-difluorobenzene-Argon (pDFB-Ar) complex is also included.
Quantitative Data Comparison
A direct comparison between experimental measurements and theoretical calculations is essential for validating computational models. The following tables summarize key quantitative data for the pDFB-Kr and pDFB-Ar complexes.
Table 1: Dissociation Energies (cm⁻¹)
| Complex | State | Experimental Dissociation Energy (D₀) | Theoretical Dissociation Energy (D₀) | Theoretical Method |
| 1,4-Difluorobenzene-Kr | S₀ (ground state) | 398 ± 7[1] | Data not available in searches | - |
| S₁ (excited state) | 445 ± 7[1] | Data not available in searches | - | |
| D₀ (cationic ground state) | 720 ± 6[1] | Data not available in searches | - | |
| 1,4-Difluorobenzene-Ar | S₀ (ground state) | 337 ± 4[1] | 351 | Second-order Møller-Plesset (MP2) |
| S₁ (excited state) | 367 ± 4[1] | Data not available in searches | - | |
| D₀ (cationic ground state) | 572 ± 6[1] | 572 | Ab initio calculation |
Table 2: Rotational Constants and Structural Parameters
| Complex/Molecule | Parameter | Experimental Value | Theoretical Value | Theoretical Method |
| 1,4-Difluorobenzene | A₀ (MHz) | 5637.68(20)[2][3] | - | - |
| B₀ (MHz) | 1428.23(37)[2][3] | - | - | |
| C₀ (MHz) | 1138.90(48)[2][3] | - | - | |
| 1,4-Difluorobenzene-Ar | (A+B)/2 (GHz) | 2.2346 ± 0.002 | - | - |
| 1,4-Difluorobenzene-Kr | Rotational Constants | Data not available in searches | Data not available in searches | - |
Note: The theoretical values for the 1,4-Difluorobenzene-Kr complex were not explicitly found in the conducted searches. The provided data for the Ar complex serves as a reference for the types of theoretical calculations that can be performed.
Experimental Protocols
The experimental data presented in this guide were obtained using sophisticated spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
Velocity Map Imaging (VMI)
Velocity Map Imaging is a powerful technique used to determine the kinetic energy and angular distribution of charged particles, which in turn allows for the precise measurement of bond dissociation energies.
Experimental Workflow:
-
Complex Formation: A gaseous mixture of 1,4-difluorobenzene and Krypton is expanded through a pulsed nozzle into a high-vacuum chamber. The supersonic expansion cools the molecules and facilitates the formation of weakly bound pDFB-Kr complexes.
-
Ionization: The pDFB-Kr complexes are intersected by a tunable laser beam. The laser is tuned to a specific wavelength to excite the complex to a desired electronic state (e.g., S₁) and subsequently ionize it. This is often a Resonance-Enhanced Multiphoton Ionization (REMPI) process.
-
Dissociation: Upon ionization, the complex may dissociate into a pDFB cation and a neutral Kr atom. The excess energy of the ionization process is partitioned into the internal and kinetic energies of the fragments.
-
Ion Optics and Detection: The charged fragment (pDFB⁺) is accelerated by a series of electrostatic lenses towards a position-sensitive detector. The VMI lens system is designed to map all ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.
-
Data Acquisition and Analysis: The detector records the arrival positions of the ions, creating a 2D projection of the 3D velocity distribution. This image is then analyzed, often using an Abel inversion, to reconstruct the full 3D velocity distribution and extract the kinetic energy release. The dissociation energy is then calculated by subtracting the measured kinetic energy from the total available energy.
Femtosecond Raman Coherence Spectroscopy (FSRS)
Femtosecond Raman Coherence Spectroscopy is a time-resolved technique used to obtain high-resolution rotational spectra of molecules, from which accurate rotational constants can be determined.
Experimental Workflow:
-
Sample Preparation: A gaseous sample of 1,4-difluorobenzene is introduced into a gas cell or a supersonic jet.
-
Laser Setup: The experiment utilizes a sequence of ultrashort laser pulses:
-
Pump Pulse: A femtosecond laser pulse creates a coherent superposition of rotational states in the molecule.
-
Probe Pulse: A second femtosecond laser pulse, delayed in time with respect to the pump pulse, interacts with the coherently rotating molecules.
-
-
Signal Generation: The interaction between the probe pulse and the rotating molecules generates a signal through a four-wave mixing process. This signal is detected as a function of the time delay between the pump and probe pulses.
-
Data Analysis: The resulting time-domain signal, known as a rotational coherence transient, contains information about the rotational energy levels of the molecule. A Fourier transform of this transient yields the rotational spectrum, from which the rotational constants (A₀, B₀, and C₀) can be accurately determined by fitting the spectrum to a theoretical model of a rigid or semi-rigid rotor.[2][3]
Validation Workflow
The validation of a theoretical model involves a systematic comparison of its predictions with experimental data. The following diagram illustrates this logical workflow.
Caption: Workflow for validating theoretical models against experimental data.
Alternative Models and Complexes
To provide a broader context for the validation of theoretical models, it is useful to consider alternative systems. The 1,4-difluorobenzene-Ar complex is an excellent alternative as it is isoelectronic to the Kr complex but has a weaker van der Waals interaction. Theoretical methods that can accurately model both the Ar and Kr complexes demonstrate greater robustness.
Commonly employed theoretical models for these types of weakly bound systems include:
-
Coupled-Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): Often considered the "gold standard" for its high accuracy in describing electron correlation, which is crucial for van der Waals interactions.[2][3]
-
Second-Order Møller-Plesset Perturbation Theory (MP2): A more computationally efficient method than CCSD(T) that often provides a good balance between accuracy and cost for non-covalent interactions.
-
Density Functional Theory (DFT) with Dispersion Corrections: DFT methods, when augmented with empirical or non-local dispersion corrections (e.g., DFT-D3), can provide reliable results for large systems where more computationally expensive methods are not feasible.
Conclusion
The validation of theoretical models through direct comparison with high-precision experimental data is a cornerstone of modern chemical physics. For the 1,4-difluorobenzene-Kr complex, experimental techniques such as velocity map imaging and femtosecond Raman coherence spectroscopy provide benchmark values for dissociation energies and rotational constants. While experimental data for the Kr complex is available, a significant opportunity exists for the theoretical community to apply and validate advanced computational methods, such as CCSD(T) and dispersion-corrected DFT, to predict the properties of this system. The successful prediction of the properties of both the 1,4-difluorobenzene-Kr and -Ar complexes would represent a significant validation of the theoretical models employed, enhancing their predictive power for more complex systems relevant to drug design and materials science.
References
Benchmarking DFT Functionals for the 1,4-Difluorobenzene-Krypton Interaction: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate computational modeling of non-covalent interactions is paramount. The van der Waals complex formed between 1,4-difluorobenzene and krypton serves as an important model system for studying dispersion-dominated interactions. This guide provides a comparative overview of computational methods for this system, anchored by experimental data.
The interaction between 1,4-difluorobenzene and the noble gas krypton is a prototypical example of a weakly bound system where dispersion forces are the dominant attractive component. The accurate prediction of the binding energy and geometry of such complexes is a significant challenge for quantum chemical methods, particularly Density Functional Theory (DFT). Standard DFT functionals often fail to describe these long-range correlation effects, necessitating the use of dispersion-corrected methods.
Experimental Benchmark Data
A crucial starting point for any computational benchmark is high-quality experimental data. For the 1,4-difluorobenzene-krypton complex, the ground-state (S₀) dissociation energy has been determined experimentally using velocity map imaging. This value provides a definitive benchmark against which the performance of various theoretical methods can be measured.
| Parameter | Experimental Value |
| Dissociation Energy (D₀) | 398 ± 7 cm⁻¹[1] |
Computational Methodologies for Weakly Bound Complexes
The theoretical description of the 1,4-difluorobenzene-krypton interaction requires methods that can accurately capture electron correlation effects, especially London dispersion.
High-Accuracy Ab Initio Methods: Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for calculating non-covalent interaction energies. When extrapolated to the complete basis set (CBS) limit, CCSD(T) provides benchmark-quality data that can be used to assess the performance of more computationally efficient methods like DFT.
Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of accuracy and computational cost. However, for non-covalent interactions, the choice of the exchange-correlation functional is critical. Standard functionals like B3LYP perform poorly for dispersion-bound systems. To address this, several dispersion-corrected DFT methods have been developed. These generally fall into two categories:
-
Empirical Dispersion Corrections (DFT-D): These methods add a pairwise empirical dispersion term to the standard DFT energy. Popular examples include Grimme's D2, D3, and D4 corrections.
-
Non-local van der Waals Functionals: These functionals incorporate non-local correlation effects directly into the functional form.
Experimental and Computational Protocols
Experimental Determination of Dissociation Energy (Velocity Map Imaging): The experimental dissociation energy of the 1,4-difluorobenzene-krypton complex was determined using velocity map imaging. In this technique, the complex is formed in a supersonic jet and then dissociated by resonant two-photon ionization. The kinetic energy of the resulting 1,4-difluorobenzene⁺ fragment is measured. By applying the principle of conservation of energy, the dissociation energy of the complex in its ground electronic state can be determined with high precision.
Computational Protocol for Benchmarking DFT Functionals: A typical computational workflow for benchmarking DFT functionals for a non-covalent complex like 1,4-difluorobenzene-krypton involves the following steps:
-
Geometry Optimization: The geometry of the 1,4-difluorobenzene monomer, the krypton atom, and the 1,4-difluorobenzene-krypton complex are optimized using each DFT functional being tested. A sufficiently large basis set, such as aug-cc-pVTZ, is essential to describe the diffuse electron density involved in the van der Waals interaction.
-
Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated monomers: ΔE = E(complex) - [E(1,4-difluorobenzene) + E(krypton)]
-
Basis Set Superposition Error (BSSE) Correction: The interaction energy should be corrected for BSSE, which arises from the fact that the basis functions of one monomer can be "borrowed" by the other in the complex, artificially lowering the energy. The counterpoise correction method of Boys and Bernardi is the standard approach for this.
-
Comparison with Benchmark: The BSSE-corrected interaction energies from the different DFT functionals are then compared with the experimental dissociation energy (after accounting for zero-point vibrational energy) or with high-level CCSD(T)/CBS calculations.
Workflow for Benchmarking DFT Functionals
Caption: Workflow for benchmarking DFT functionals.
Summary and Recommendations
The accurate theoretical description of the 1,4-difluorobenzene-krypton interaction is a sensitive test of a computational method's ability to model dispersion forces. While high-level ab initio methods like CCSD(T) can provide very accurate results, their computational cost is prohibitive for larger systems. For DFT calculations, the inclusion of a dispersion correction is not optional but essential for obtaining even qualitatively correct results for this and similar van der Waals complexes.
Based on the performance of DFT functionals for related aromatic-rare gas systems, it is recommended that researchers utilize dispersion-corrected functionals, such as those from the DFT-D family (e.g., B3LYP-D3) or functionals specifically parameterized to capture non-covalent interactions (e.g., ωB97X-D, M06-2X). The choice of a large, diffuse basis set is also critical. Any computational study on this system should be benchmarked against the experimental dissociation energy of 398 ± 7 cm⁻¹ to validate the chosen methodology.
References
Isomeric Effects on the Spectroscopy of Difluorobenzene-Krypton Complexes: A Comparative Guide
A detailed spectroscopic analysis of the para-difluorobenzene-Krypton (p-DFB-Kr) complex has been achieved through advanced experimental techniques. However, a comprehensive comparative study encompassing the ortho- and meta-isomers is currently hindered by a lack of available experimental data for their corresponding krypton complexes. This guide presents a thorough overview of the existing quantitative data for the p-DFB-Kr complex, alongside a detailed experimental protocol for the spectroscopic methods employed in such studies. This information provides a valuable benchmark for future research aimed at elucidating the isomeric effects within this class of van der Waals complexes.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic parameters determined for the p-difluorobenzene-Krypton van der Waals complex. These values, obtained through velocity map imaging experiments, provide fundamental insights into the energetics of the neutral and cationic states of the complex.
| Spectroscopic Parameter | p-difluorobenzene-Krypton | Unit |
| Binding Energies | ||
| Neutral Ground State (D₀) | 398 ± 7 | cm⁻¹ |
| First Excited State (D₀(S₁)) | 445 ± 7 | cm⁻¹ |
| Cationic Ground State (D₀(D₀)) | 720 ± 6 | cm⁻¹ |
| Ionization Potential | 73549 ± 4 | cm⁻¹ |
Table 1: Experimentally determined binding energies and ionization potential for the p-difluorobenzene-Kr complex. Data sourced from velocity map imaging studies.[1][2][3]
Experimental Protocols
The determination of the spectroscopic properties of weakly bound complexes such as difluorobenzene-Krypton relies on sophisticated experimental techniques. Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a powerful method for obtaining precise ionization energies and vibrational frequencies of cationic species.
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy Protocol
-
Sample Preparation and Introduction:
-
A gaseous mixture of the difluorobenzene isomer and krypton is prepared, typically with a small percentage of the aromatic molecule seeded in a large excess of the rare gas.
-
This gas mixture is then introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.
-
-
Formation of van der Waals Complexes:
-
During the supersonic expansion, the low temperatures promote the formation of weakly bound van der Waals complexes, such as o-, m-, or p-difluorobenzene-Kr.
-
-
Laser Excitation and Ionization:
-
The molecular beam is intersected by two tunable laser beams in the ionization region of a time-of-flight (TOF) mass spectrometer.
-
The first laser (pump) is tuned to a specific vibronic transition of the difluorobenzene-Kr complex, exciting it to an intermediate electronic state (S₁).
-
The second laser (probe) is then used to ionize the excited complex. In MATI spectroscopy, the energy of this laser is scanned through the ionization threshold of the complex.
-
-
Selective Detection of Threshold Ions:
-
The key to MATI is the selective detection of ions formed from the field ionization of long-lived, high-n Rydberg states located just below the ionization continuum.
-
A weak electric field is applied to separate prompt ions (formed by direct ionization) from the neutral Rydberg species.
-
A subsequent, stronger pulsed electric field is then applied to ionize the Rydberg states. These "threshold" ions are then accelerated into the TOF mass spectrometer.
-
-
Data Acquisition and Analysis:
-
The arrival times of the ions at the detector are recorded, yielding a mass spectrum.
-
By scanning the wavelength of the second laser and monitoring the intensity of the parent ion of the difluorobenzene-Kr complex, a MATI spectrum is obtained.
-
The positions of the peaks in the MATI spectrum correspond to the precise ionization energy and the vibrational frequencies of the cation.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical spectroscopic experiment for studying difluorobenzene-krypton complexes and the fundamental energy level transitions involved.
References
A Comparative Analysis of Gas-Phase and Krypton-Matrix Spectra of 1,4-Difluorobenzene
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1,4-Difluorobenzene in different environments, highlighting the theoretical and practical aspects of gas-phase versus matrix-isolation spectroscopy.
Data Presentation: Vibrational Frequencies of 1,4-Difluorobenzene
The following table summarizes the experimentally observed gas-phase vibrational frequencies of 1,4-Difluorobenzene and compares them with theoretically calculated values from ab initio studies. This comparison is essential for understanding the vibrational modes of the molecule and serves as a baseline for predicting the effects of a krypton matrix environment. In a krypton matrix, it is expected that these frequencies would exhibit small red or blue shifts due to matrix-guest interactions, and the rotational fine structure observed in the gas phase would be quenched.
| Vibrational Mode Assignment | Gas-Phase Infrared (cm⁻¹)[1][2] | Ab initio Calculation (cm⁻¹)[3] |
| C-H stretch | 3085 | 3084 |
| C-H stretch | 3075 | - |
| C=C stretch | 1613 | 1566 |
| C=C stretch | 1519 | - |
| C-H in-plane bend | 1290 | 1285 |
| C-F stretch | 1240 | - |
| C-H in-plane bend | 1151 | - |
| C-H out-of-plane bend | 943 | 943 |
| Ring breathing | 840 | - |
| C-H out-of-plane bend | 834 | 833 |
| C-C-C in-plane bend | 639 | 635 |
| C-F in-plane bend | 511 | - |
| C-C-C out-of-plane bend | 451 | 434 |
| C-F out-of-plane bend | 345 | - |
Experimental Protocols
Gas-Phase Infrared Spectroscopy of 1,4-Difluorobenzene
The acquisition of gas-phase infrared spectra of 1,4-Difluorobenzene typically involves the following steps[1][2]:
-
Sample Preparation: A sample of 1,4-Difluorobenzene is introduced into a gas cell of a known path length. The pressure of the gas in the cell is carefully controlled to obtain optimal absorption without pressure broadening effects.
-
Spectrometer Setup: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition. The instrument is purged with a dry, CO₂-free gas to minimize atmospheric interference.
-
Spectral Acquisition: The infrared radiation from the spectrometer's source is passed through the gas cell. The transmitted radiation is then detected, and a Fourier transform is performed to obtain the infrared spectrum.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational transitions of the molecule. The positions of these bands are determined and assigned to specific vibrational modes based on theoretical calculations and comparison with related molecules.
Matrix-Isolation Infrared Spectroscopy (General Protocol)
While specific data for 1,4-Difluorobenzene in a krypton matrix is not available, the general experimental procedure for matrix-isolation infrared spectroscopy would be as follows:
-
Sample Preparation: A gaseous mixture of 1,4-Difluorobenzene and a large excess of krypton gas (typically with a ratio of 1:1000 or greater) is prepared in a vacuum line.
-
Deposition: This gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or KBr window) cooled to a very low temperature (typically around 20 K) by a closed-cycle helium cryostat.
-
Matrix Formation: The krypton gas condenses on the cold window, forming a solid, inert matrix that traps individual 1,4-Difluorobenzene molecules.
-
Spectral Acquisition: An FTIR spectrometer is used to record the infrared spectrum of the matrix-isolated sample.
-
Data Analysis: The resulting spectrum consists of sharp absorption bands corresponding to the vibrational modes of the isolated 1,4-Difluorobenzene molecules. These are then compared to the gas-phase spectra to determine the matrix-induced shifts.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative analysis of gas-phase and matrix-isolation spectra.
Caption: A flowchart outlining the parallel workflows for obtaining and analyzing gas-phase and matrix-isolation infrared spectra of 1,4-Difluorobenzene, culminating in a comparative analysis.
Caption: A diagram illustrating the logical relationship between the gas-phase and matrix-isolated states of 1,4-Difluorobenzene and the key spectral differences.
Discussion of Expected Spectral Differences
The transition from the gas phase to a krypton matrix is expected to induce several notable changes in the vibrational spectrum of 1,4-Difluorobenzene:
-
Quenching of Rotational Structure: In the gas phase at moderate to high resolution, vibrational bands often exhibit a complex rotational fine structure. In a cryogenic krypton matrix, the 1,4-Difluorobenzene molecules are held in fixed orientations, and their rotation is quenched. This results in the collapse of the rotational envelope into a single, sharp vibrational band.
-
Matrix-Induced Frequency Shifts: The interaction between the trapped 1,4-Difluorobenzene molecule and the surrounding krypton atoms, known as the "matrix effect," causes small shifts in the vibrational frequencies. These shifts can be to either higher (blue shift) or lower (red shift) wavenumbers, depending on the nature of the vibrational mode and the strength of the intermolecular forces.
-
Band Sharpening: Due to the low temperature and the isolation of the molecules, the vibrational bands in a matrix-isolation spectrum are typically much sharper than in the gas phase, where Doppler and pressure broadening can occur. This sharpening can lead to the resolution of closely spaced vibrational modes that might overlap in the gas-phase spectrum.
References
Unveiling the Structure of the 1,4-Difluorobenzene-Kr Complex: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the non-covalent interactions between aromatic systems and noble gases is crucial for fields ranging from molecular recognition to materials science. This guide provides a comparative analysis of the 1,4-difluorobenzene-Kr (pDFB-Kr) complex, leveraging experimental data and contrasting it with the closely related and well-characterized 1,4-difluorobenzene-Ar (pDFB-Ar) complex to elucidate its structural and energetic properties.
Executive Summary
Direct experimental determination of the precise geometric structure of the 1,4-difluorobenzene-Kr complex remains an area of active research. However, by combining available experimental dissociation energies for pDFB-Kr with detailed structural data from its argon counterpart, we can infer key structural features and provide a robust framework for its characterization. This guide presents the known energetic properties of the pDFB-Kr complex and draws structural parallels to the pDFB-Ar system, for which high-resolution spectroscopic data and theoretical models are available. Detailed experimental protocols for the techniques used in these studies are also provided to facilitate further investigation.
Structural and Energetic Comparison: pDFB-Kr vs. pDFB-Ar
The primary experimental technique used to probe the energetics of these weakly bound van der Waals complexes is velocity map imaging (VMI). This method allows for the precise determination of dissociation energies (D₀) in different electronic states.
| Complex | Electronic State | Dissociation Energy (D₀) in cm⁻¹ |
| 1,4-Difluorobenzene-Kr | S₀ (ground state) | 398 ± 7[1] |
| S₁ (excited state) | 445 ± 7[1] | |
| D₀ (cationic ground state) | 720 ± 6[1] | |
| 1,4-Difluorobenzene-Ar | S₀ (ground state) | 337 ± 4[1] |
| S₁ (excited state) | 367 ± 4[1] | |
| D₀ (cationic ground state) | 572 ± 6[1] |
Table 1: Comparison of experimental dissociation energies for the 1,4-Difluorobenzene-Kr and 1,4-Difluorobenzene-Ar complexes.
The data clearly indicates that the pDFB-Kr complex is more strongly bound than the pDFB-Ar complex in all corresponding electronic states. This is expected due to the higher polarizability of krypton compared to argon, leading to stronger dispersion interactions.
While direct experimental structural data for pDFB-Kr is not yet available, extensive studies on the pDFB-Ar complex provide a reliable model. High-resolution spectroscopy combined with theoretical calculations have determined that the argon atom is located above the center of the 1,4-difluorobenzene ring.[2][3][4]
| Complex | van der Waals Bond Length (R) | Method |
| 1,4-Difluorobenzene-Ar | 3.55 Å (effective) | Rotational Analysis[2] |
| 3.5290 Å (calculated) | Ab initio[4] |
Table 2: Structural parameters for the 1,4-Difluorobenzene-Ar complex.
Based on the stronger interaction energy of the krypton complex, it is predicted that the van der Waals bond length in pDFB-Kr will be slightly shorter than that observed in pDFB-Ar.
Experimental Methodologies
The determination of the structural and energetic parameters of weakly bound complexes like pDFB-Kr relies on sophisticated experimental techniques.
Velocity Map Imaging (VMI)
Velocity map imaging is a powerful technique for determining the dissociation energies of molecules and complexes.
Protocol:
-
Sample Introduction: A gas mixture of 1,4-difluorobenzene seeded in krypton is prepared.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a vacuum chamber, cooling the molecules to very low rotational and vibrational temperatures and promoting the formation of the pDFB-Kr complex.
-
State-Selective Excitation: A tunable laser excites the complex to a specific vibrational level in the S₁ electronic state.
-
Ionization: A second laser with sufficient energy ionizes the excited complex.
-
Dissociation and Ion Acceleration: If the total energy exceeds the dissociation energy of the cation, the complex fragments. The resulting ions are accelerated by an electric field towards a detector.
-
Velocity Mapping: The ion optics are designed to map ions with the same initial velocity vector onto the same point on a 2D detector, regardless of their initial position.
-
Image Analysis: The resulting image is a projection of the 3D velocity distribution of the ions. Analysis of the kinetic energy release from the fragmentation provides a precise measure of the dissociation energy.[1]
High-Resolution Rotational Spectroscopy
To obtain precise structural information, such as rotational constants and bond lengths, high-resolution spectroscopic methods like Fourier Transform Microwave (FTMW) spectroscopy are employed.
Protocol:
-
Complex Formation: Similar to VMI, the pDFB-Kr complex is formed in a supersonic expansion.
-
Microwave Excitation: The jet is passed through a Fabry-Pérot microwave cavity where it is irradiated with a short pulse of microwave radiation.
-
Coherent Emission: If the microwave frequency is resonant with a rotational transition of the complex, the molecules are coherently excited. After the pulse, the molecules emit a free induction decay (FID) signal at their characteristic rotational frequencies.
-
Signal Detection: The weak FID signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform, revealing the rotational transition frequencies.
-
Structural Analysis: By measuring a sufficient number of rotational transitions, the rotational constants of the complex can be determined. These constants are directly related to the moments of inertia, from which the geometry of the complex can be precisely calculated.
Conclusion and Future Directions
The 1,4-difluorobenzene-Kr complex presents a stronger van der Waals interaction compared to its argon analogue, as evidenced by its higher dissociation energy. While a definitive experimental structure for pDFB-Kr is yet to be published, the detailed information available for pDFB-Ar provides a strong basis for predicting a similar geometry with the krypton atom situated above the aromatic ring, likely at a slightly shorter distance.
Future high-resolution rotational spectroscopy studies on the 1,4-difluorobenzene-Kr complex are necessary to precisely determine its rotational constants and derive its explicit structure. Such data would provide valuable benchmarks for theoretical models of non-covalent interactions involving heavier noble gases and aromatic systems, which are of significant interest in the design of novel materials and for understanding fundamental molecular interactions.
References
- 1. The binding energies of p-difluorobenzene–Ar,–Kr measured by velocity map imaging: Limitations of dispersed fluorescence in determining binding energies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The p-difluorobenzene-argon S1 excited state intermolecular potential energy surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Experimental and Theoretical Binding Energies for the 1,4-Difluorobenzene-Kr van der Waals Complex
A precise understanding of non-covalent interactions is paramount for advancements in molecular physics, materials science, and drug development. The 1,4-Difluorobenzene-Kr complex serves as a valuable model system for studying van der Waals forces. This guide provides a detailed comparison of experimentally determined and theoretically calculated binding energies for this complex, offering insights into the accuracy and complementarity of these approaches.
Data Presentation: A Side-by-Side Comparison
| Complex | Electronic State | Experimental Binding Energy (cm⁻¹) | Theoretical Binding Energy (cm⁻¹) |
| 1,4-Difluorobenzene-Kr | S₀ (Ground State) | 398 ± 7 | - |
| 1,4-Difluorobenzene-Kr | S₁ (Excited State) | 445 ± 7 | - |
| 1,4-Difluorobenzene-Kr | D₀ (Cationic State) | 720 ± 6 | - |
| 1,4-Difluorobenzene-Ar | S₀ (Ground State) | - | 398.856[1] |
Note: The experimental ionization potential of the 1,4-Difluorobenzene-Kr complex has been determined to be 73,549 ± 4 cm⁻¹.
Experimental Protocol: Velocity Map Imaging
The experimental binding energies were determined using the velocity map imaging (VMI) technique.[1][2] This powerful method allows for the precise measurement of the kinetic energy and angular distribution of charged particles produced in a photodissociation or photoionization event.
Experimental Workflow:
-
Complex Formation: A supersonic jet expansion of 1,4-difluorobenzene seeded in a mixture of Krypton and a carrier gas (e.g., Argon) is used to cool the molecules and promote the formation of the 1,4-Difluorobenzene-Kr van der Waals complex.
-
Laser Excitation and Ionization: The cooled complexes are intersected by a tunable laser beam. A resonant two-photon ionization (R2PI) scheme is typically employed. The first photon excites the complex to a specific vibrational level in the S₁ electronic state. A second photon then ionizes the complex.
-
Dissociation and Ion Acceleration: If the total energy deposited in the complex exceeds its binding energy in a particular electronic state (S₀, S₁, or D₀), the complex will dissociate. The resulting charged fragments (in this case, the 1,4-difluorobenzene cation) are then accelerated by a series of electrostatic lenses towards a position-sensitive detector.
-
Velocity Mapping: The electrostatic lenses are designed to map ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.
-
Image Acquisition and Analysis: A 2D image of the ion impacts on the detector is recorded. This image represents the projection of the 3D velocity distribution of the fragments. Mathematical techniques, such as the inverse Abel transform, are used to reconstruct the full 3D velocity distribution from the 2D image.
-
Binding Energy Determination: By analyzing the kinetic energy release of the fragments, the binding energy of the complex in the corresponding electronic state can be precisely determined.
Caption: Workflow for determining binding energy via velocity map imaging.
Theoretical Protocol: Coupled-Cluster Theory
The theoretical binding energy for the analogous 1,4-Difluorobenzene-Ar complex was calculated using high-level ab initio quantum chemical methods, specifically the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method.[1] This "gold standard" method is known for its high accuracy in describing non-covalent interactions.
Computational Workflow:
-
Geometry Optimization: The geometries of the individual monomers (1,4-difluorobenzene and Argon) and the van der Waals complex are optimized to find their lowest energy structures.
-
Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed for the optimized geometries of the monomers and the complex using the CCSD(T) method. A large and flexible basis set, which includes diffuse functions to accurately describe the electron density far from the nuclei, is crucial for these calculations.
-
Binding Energy Calculation: The binding energy (BE) is then calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers:
BE = E(complex) - [E(1,4-difluorobenzene) + E(Ar)]
-
Basis Set Superposition Error (BSSE) Correction: A correction for the basis set superposition error is typically applied. This error arises because the basis functions of one monomer can artificially lower the energy of the other monomer within the complex. The counterpoise correction method is commonly used to mitigate this error.
Caption: Workflow for calculating binding energy using CCSD(T).
Cross-Validation and Conclusion
The experimental binding energy for the ground state of the 1,4-Difluorobenzene-Kr complex (398 ± 7 cm⁻¹) shows remarkable agreement with the high-level theoretical calculation for the analogous 1,4-Difluorobenzene-Ar complex (398.856 cm⁻¹).[1] This close correspondence, despite the difference in the rare gas atom, highlights the predictive power of modern theoretical methods and validates the experimental results. The slightly stronger binding observed experimentally for the Kr complex is expected due to Krypton's larger polarizability compared to Argon, leading to stronger dispersion interactions.
The data presented in this guide demonstrates the synergy between experimental and theoretical approaches in elucidating the subtle forces that govern molecular interactions. Velocity map imaging provides precise experimental benchmarks, while high-level quantum chemical calculations offer a detailed theoretical framework for understanding these interactions at a fundamental level. For researchers in drug development and materials science, this combined approach is invaluable for the rational design of molecules with tailored properties.
References
Safety Operating Guide
Proper Disposal Procedures for 1,4-Difluorobenzene and Krypton: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,4-Difluorobenzene and krypton, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with regulatory standards.
1,4-Difluorobenzene Disposal
1,4-Difluorobenzene is a highly flammable liquid that requires careful handling and disposal to prevent accidents and environmental contamination.[1][2][3]
The following table summarizes the key quantitative data for 1,4-Difluorobenzene relevant to its safe handling and disposal.
| Property | Value | Source |
| UN Number | 1993 | |
| Class | 3 (Flammable Liquid) | |
| Packing Group | II | |
| Flash Point | 2°C (35.6°F) - closed cup | |
| Autoignition Temperature | No data available | [3] |
Disposal of 1,4-Difluorobenzene must be conducted by an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] The following steps outline the general procedure for preparing this chemical for disposal:
-
Containerization: Ensure the waste 1,4-Difluorobenzene is stored in its original or a compatible, properly labeled container. Do not mix with other waste materials. The container must be tightly closed.[2][3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "1,4-Difluorobenzene."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and other ignition sources.[1][2][3] The storage area should be equipped with grounding and bonding to prevent static discharge.[2][3]
-
Transportation: Transport the waste in accordance with Department of Transportation (DOT), International Maritime Dangerous Goods (IMDG), and International Air Transport Association (IATA) regulations for flammable liquids.
-
Disposal Facility: Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Provide the facility with the Safety Data Sheet (SDS) for 1,4-Difluorobenzene.
Caption: Workflow for 1,4-Difluorobenzene Disposal.
Krypton Gas Disposal
Krypton is a non-flammable, compressed gas.[5] The primary hazard associated with krypton is the potential for rupture of the gas cylinder due to heat or physical damage, and it can act as a simple asphyxiant in high concentrations.[6]
The following table summarizes key data for krypton gas cylinders.
| Property | Value | Source |
| UN Number | 1056 | [5][6] |
| Class | 2.2 (Non-flammable, non-toxic gas) | [6] |
| Cylinder Storage Temperature | Do not exceed 52°C (125°F) | [5][7] |
The preferred and safest method for the disposal of krypton gas is to return the cylinder to the supplier.[5][8]
-
Cylinder Identification: Ensure the cylinder is clearly labeled as containing Krypton.
-
Valve Closure: Close the cylinder valve tightly.
-
Cap Replacement: Securely replace the valve protection cap.
-
Supplier Contact: Contact the gas supplier to arrange for the return of the cylinder. Many suppliers have exchange programs for empty or partially used cylinders.[9]
-
Handling and Storage: While awaiting pickup, store the cylinder in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[5][7][10] Cylinders should be stored upright and secured to prevent falling.[5][7]
In the event of an uncontrolled release, evacuate the area immediately and contact emergency personnel.[5]
Caption: Workflow for Krypton Gas Cylinder Disposal.
References
- 1. 1,4-Difluorobenzene SDS, 1423-09-2 Safety Data Sheets - ECHEMI [echemi.com]
- 2. 1,4-Difluorobenzene SDS, 540-36-3 Safety Data Sheets - ECHEMI [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. holstongases.com [holstongases.com]
- 7. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. How to Dispose of Empty Gas Cylinders | Meritus Gas [meritusgas.com]
- 10. tollgas.com [tollgas.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
